NECTARYL
Description
The exact mass of the compound 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-methylcyclohex-3-en-1-yl)propyl]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11-6-8-13(9-7-11)12(2)10-14-4-3-5-15(14)16/h6,12-14H,3-5,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHGOYVXAHUDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)CC2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Record name | nectaryl | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052646 | |
| Record name | 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclopentanone, 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
95962-14-4 | |
| Record name | Nectaryl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95962-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(4-Methylcyclohex-3-en-1-yl)propyl)cyclopentan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095962144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanone, 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopentanone, 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-(4-METHYLCYCLOHEX-3-EN-1-YL)PROPYL)CYCLOPENTAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1K3Z8A8HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Enigma of Scent: A Technical Guide to the Olfactory Receptor Interaction of NECTARYL®
For Researchers, Scientists, and Drug Development Professionals
Abstract
NECTARYL®, a proprietary fragrance ingredient by Givaudan, imparts a characteristic fruity and nectar-like aroma. Understanding its mechanism of action at the most fundamental level – the interaction with olfactory receptors (ORs) – is crucial for advancing the fields of fragrance science, chemosensory research, and potentially, drug development where ORs are emerging as novel targets. This technical guide provides a comprehensive overview of the presumed signaling cascade initiated by this compound® upon binding to its cognate ORs. Due to the proprietary nature of specific research on this compound®, this document outlines the well-established, generalized mechanism of action for odorants and details the standard experimental protocols used to investigate such interactions. While specific quantitative data for this compound®'s interaction with olfactory receptors is not publicly available, this guide serves as a foundational framework for researchers seeking to elucidate the precise molecular interactions of this and other odorant molecules.
Introduction to this compound® and the Olfactory System
This compound®, chemically known as 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone, is a synthetic fragrance molecule valued for its sweet, fruity, and peach-like scent profile.[1][2][3] The perception of its aroma begins with the binding of this compound® molecules to specific olfactory receptors located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.
The olfactory system is a sophisticated G-protein coupled receptor (GPCR) signaling system. Upon activation by an odorant, ORs initiate a rapid and sensitive signal transduction cascade that converts a chemical signal into an electrical signal, which is then processed by the brain to create the perception of smell.
Physicochemical Properties of this compound®
A summary of the key physicochemical properties of this compound® is presented in Table 1. These properties influence its volatility, transport to the olfactory epithelium, and potential interactions with the hydrophobic binding pockets of olfactory receptors.
| Property | Value | Reference(s) |
| Chemical Name | 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone | [4][5][6] |
| CAS Number | 95962-14-4 | [3][6] |
| Molecular Formula | C₁₅H₂₄O | [2][4][6] |
| Molecular Weight | 220.35 g/mol | [2][6] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 288 °C | [2][4] |
| logP (o/w) | 5.3 | [2][4] |
| Vapor Pressure | 0.0001 hPa (at 20°C) | [4] |
| Solubility | Soluble in alcohol, insoluble in water | [7] |
The Canonical Olfactory Signaling Pathway
The interaction of an odorant like this compound® with an olfactory receptor is believed to trigger a well-characterized signaling cascade. This pathway is initiated in the cilia of OSNs and leads to their depolarization.
References
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. ScenTree - this compound® (CAS N° 95962-14-4) [scentree.co]
- 3. Perfumers Apprentice - this compound (Givaudan) [shop.perfumersapprentice.com]
- 4. This compound | Givaudan [givaudan.com]
- 5. 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone - Wikipedia [en.wikipedia.org]
- 6. 2-(2-(4-Methylcyclohex-3-en-1-yl)propyl)cyclopentan-1-one | C15H24O | CID 175661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. peach cyclopentanone, 95962-14-4 [thegoodscentscompany.com]
An In-depth Technical Guide to the Chemical Synthesis and Stereoisomers of NECTARYL®
For Researchers, Scientists, and Drug Development Professionals
Abstract
NECTARYL®, a widely utilized fragrance ingredient with the chemical name 2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone, is prized for its characteristic sweet, fruity aroma reminiscent of peaches and apricots. This technical guide provides a comprehensive overview of the chemical synthesis of this compound® and a detailed exploration of its stereoisomers. It includes a step-by-step synthesis protocol, in-depth analysis of the individual stereoisomers and their distinct olfactory properties, and a schematic of the relevant olfactory signaling pathway. All quantitative data is presented in clear, tabular formats for ease of comparison, and experimental workflows are visualized using DOT language diagrams.
Introduction
This compound® is a synthetic fragrance molecule that has found extensive application in the formulation of perfumes, personal care products, and household goods.[1][2] Its chemical structure contains three chiral centers, giving rise to four possible stereoisomers. The olfactory perception of these isomers varies significantly, with some contributing substantially to the desirable fragrance profile while others are considerably weaker.[3][4] This guide delves into the chemical synthesis of the this compound® isomeric mixture and the methods for separating and characterizing its individual stereoisomers, providing researchers and professionals in the field with a detailed technical resource.
Chemical Synthesis of this compound®
The industrial synthesis of this compound® typically involves a radical addition reaction between cyclopentanone and (+)-limonene.[5][6] This process yields a mixture of the four possible stereoisomers.
General Synthesis Reaction
The overall reaction is as follows:
Cyclopentanone + (+)-Limonene → 2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone (this compound®)
This reaction is typically carried out in acetic acid under an oxygen atmosphere, with manganese(II) acetate and cobalt(II) acetate used as catalysts.[5][6]
Experimental Protocol: Radical Addition
Materials:
-
Cyclopentanone
-
(+)-Limonene
-
Acetic Acid
-
Manganese(II) acetate
-
Cobalt(II) acetate
-
Oxygen
Procedure: A detailed experimental protocol for this specific industrial synthesis is proprietary. However, based on the literature describing similar radical additions, a representative laboratory-scale procedure would involve:
-
Charging a reaction vessel with cyclopentanone, (+)-limonene, and acetic acid.
-
Adding catalytic amounts of manganese(II) acetate and cobalt(II) acetate.
-
Purging the reaction mixture with oxygen and maintaining a constant oxygen atmosphere.
-
Heating the mixture to a specified temperature for a set duration to allow the reaction to proceed to completion.
-
Upon completion, the reaction mixture is cooled, and the crude product is isolated.
-
Purification is typically achieved through distillation under reduced pressure to yield the isomeric mixture of this compound®.
Stereoisomers of this compound®
This compound® possesses three stereocenters, leading to the existence of four distinct stereoisomers. The olfactory properties of these isomers are not identical, with two isomers being primarily responsible for the characteristic peachy and apricot notes.[3][4]
Olfactory Properties of this compound® Stereoisomers
The odor characteristics and detection thresholds of the four stereoisomers of this compound® have been evaluated and are summarized in the table below.[3][4]
| Stereoisomer Configuration | Odor Description | Odor Detection Threshold (ng/L air) |
| (2R,2'S,1''R) | Powerful, very intense, sweet, and dry fruity-lactonic (peach and apricot) with a floral undertone. | 0.094 |
| (2R,2'R,1''R) | Powerful, very intense, sweet, and dry fruity-lactonic (peach and apricot) with a floral undertone. | 0.112 |
| (2S,2'R,1''R) | Weak and uncharacteristic fruity-lactonic with some resemblance to green apple. | 11.2 |
| (2S,2'S,1''R) | Weak and uncharacteristic fruity-lactonic with some resemblance to green apple. | 14.9 |
Synthesis and Separation of Stereoisomers
The separation of the four stereoisomers of this compound® is achieved through a chemoenzymatic process, as detailed by Brenna et al. (2008).[7] This process involves the reduction of the ketone mixture to the corresponding alcohols, followed by enzymatic kinetic resolution.
Step 1: Reduction of the this compound® Ketone Mixture
The mixture of this compound® stereoisomers is reduced to the corresponding secondary alcohols using a standard reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
Materials:
-
Isomeric mixture of this compound®
-
Methanol (or other suitable solvent)
-
Sodium borohydride (NaBH₄)
-
Water
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
The isomeric mixture of this compound® is dissolved in methanol.
-
The solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
The reaction is allowed to proceed until completion (monitored by TLC or GC).
-
Water is carefully added to quench the excess NaBH₄.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the mixture of this compound® alcohol stereoisomers.
Step 2: Enzymatic Acetylation for Kinetic Resolution
The mixture of alcohol stereoisomers is then subjected to enzymatic acetylation, which selectively acetylates certain stereoisomers at different rates, allowing for their separation.[7]
Materials:
-
Mixture of this compound® alcohol stereoisomers
-
Immobilized Lipase (e.g., from Candida antarctica)
-
Vinyl acetate (or other acyl donor)
-
Organic solvent (e.g., hexane)
Procedure:
-
The mixture of alcohol stereoisomers is dissolved in an organic solvent.
-
Immobilized lipase and vinyl acetate are added to the solution.
-
The reaction is monitored by GC to follow the conversion.
-
The reaction is stopped at an appropriate conversion (e.g., ~50%) by filtering off the enzyme.
-
The resulting mixture contains unreacted alcohols and acetylated alcohols, which can be separated by column chromatography.
-
The separated acetates can be hydrolyzed back to the corresponding alcohols.
-
By repeating this process and using different lipases, all four alcohol stereoisomers can be isolated.
Step 3: Oxidation of Separated Alcohols
Each separated alcohol stereoisomer is then oxidized back to the corresponding ketone using a standard oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation to yield the individual, stereoisomerically pure this compound® ketones.
Signaling Pathway and Experimental Workflows
Olfactory Signaling Pathway
The perception of this compound®'s aroma is initiated by the binding of the molecule to olfactory receptors in the nasal epithelium. This triggers a G-protein coupled cascade, leading to the generation of a nerve impulse that is transmitted to the brain and interpreted as a specific scent.
Caption: Olfactory Signal Transduction Pathway for this compound®.
Experimental Workflow for this compound® Synthesis and Stereoisomer Separation
The following diagram illustrates the logical flow of the synthesis and separation process.
Caption: Workflow for this compound® Synthesis and Stereoisomer Separation.
Conclusion
This technical guide has provided a detailed overview of the synthesis and stereoisomerism of the fragrance molecule this compound®. The radical addition of cyclopentanone to (+)-limonene yields a mixture of four stereoisomers, which can be separated via a chemoenzymatic process involving reduction, enzymatic kinetic resolution, and subsequent oxidation. The significant differences in the olfactory properties of the individual stereoisomers highlight the importance of stereochemistry in the field of fragrance chemistry. The provided experimental outlines and workflows offer a valuable resource for researchers and professionals engaged in the synthesis and analysis of chiral fragrance compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Nectaryls [leffingwell.com]
- 4. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis and olfactory evaluation of all stereoisomers of the fragrance this compound (R) [iris.cnr.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Olfactory Landscape of NECTARYL® Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the olfactory perception thresholds of the stereoisomers of NECTARYL®, a fragrance ingredient known for its fruity and lactonic aroma. A comprehensive understanding of how stereochemistry influences odor perception is critical for the development of novel fragrance compounds and for researchers investigating the mechanisms of olfaction. This document summarizes the quantitative olfactory threshold data for this compound® isomers, details the likely experimental methodologies employed for their determination, and presents a logical workflow for such sensory analysis.
Quantitative Olfactory Perception Thresholds
The olfactory perception thresholds of the four stereoisomers of this compound®, scientifically known as 2-(2-(4-methylcyclohex-3-en-1-yl)propyl)cyclopentan-1-one, exhibit significant variation, underscoring the profound impact of stereochemistry on odor detection. The odor thresholds, as reported by Brenna et al. (2008) and cited by Leffingwell, are summarized in the table below.[1][2]
| Isomer Configuration | Odor Description | Odor Threshold (ng/L of air) |
| (2R,2'S,1''R)-Nectaryl | Powerful, very intense, sweet and dry fruity-lactonic, peach, apricot, with a floral undertone. Contributes significantly to the commercial this compound odor. | 0.094 |
| (2R,2'R,1''R)-Nectaryl | Powerful, very intense, sweet and dry fruity-lactonic, peach, apricot, with a floral undertone. Contributes significantly to the commercial this compound odor. | 0.112 |
| (2S,2'R,1''R)-Nectaryl | Weak and uncharacteristic fruity-lactonic with some resemblance to green apple. Does not contribute significantly to the commercial this compound odor. | 11.2 |
| (2S,2'S,1''R)-Nectaryl | Weak and uncharacteristic fruity-lactonic with some resemblance to green apple. Does not contribute significantly to the commercial this compound odor. | 14.9 |
The data clearly indicates that the (2R)-configured isomers are substantially more potent odorants than their (2S) counterparts, with perception thresholds that are orders of magnitude lower. This highlights that the configuration at the stereocenter alpha to the carbonyl group is a primary determinant of the olfactory perception of this compound®.[1]
Experimental Protocols: Determination of Olfactory Thresholds
While the specific, detailed experimental protocol from the primary study by Brenna et al. is not publicly available, the determination of olfactory perception thresholds for fragrance ingredients is typically conducted using a technique called Gas Chromatography-Olfactometry (GC-O).[3][4][5][6] This method combines the separation of volatile compounds by gas chromatography with human sensory assessment of the effluent.
General Gas Chromatography-Olfactometry (GC-O) Protocol:
-
Sample Preparation: A solution of the purified this compound® isomer is prepared in a suitable volatile solvent. A series of dilutions are then created to present a range of concentrations to the assessors.
-
Gas Chromatographic Separation: A small volume of the sample is injected into a gas chromatograph. The GC is equipped with a capillary column appropriate for the separation of fragrance molecules. The oven temperature is programmed to increase over time, allowing for the separation of the target isomer from any impurities and the solvent.
-
Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional chemical detector (such as a Flame Ionization Detector or a Mass Spectrometer) for chemical analysis and quantification. The other stream is directed to an olfactometry port.
-
Olfactometry Port and Sensory Analysis: The effluent directed to the olfactometry port is mixed with humidified air to prevent nasal dehydration of the assessor. A trained sensory panelist or a group of panelists then sniffs the effluent at the olfactometry port.
-
Threshold Determination: The panelists are presented with a series of ascending or descending concentrations of the isomer. The detection threshold is typically defined as the lowest concentration at which 50% of the panel can detect the odor.[3] Various methods can be employed, such as the ascending concentration series method or the constant stimulus method.
-
Data Analysis: The responses of the panelists are recorded and statistically analyzed to determine the mean olfactory detection threshold, often expressed in nanograms per liter of air (ng/L).
Logical Workflow for Olfactory Threshold Determination
The following diagram illustrates a typical workflow for the synthesis, purification, and olfactory evaluation of chiral fragrance molecules like the this compound® isomers.
Signaling Pathways
At present, detailed information regarding the specific olfactory receptors and downstream signaling pathways activated by the different this compound® isomers is not available in the public domain. Olfactory perception is initiated by the binding of odorant molecules to specific G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a cascade of intracellular signaling, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain. The distinct olfactory perceptions of the this compound® isomers are a direct consequence of their differential binding affinities and activation patterns of the vast array of olfactory receptors. Further research, potentially involving techniques such as in-vitro receptor screening assays and computational modeling, is required to elucidate the precise molecular interactions between this compound® isomers and their cognate olfactory receptors.
Conclusion
The significant differences in the olfactory perception thresholds of this compound® stereoisomers provide a compelling example of the critical role of molecular geometry in olfaction. The (2R)-configured isomers are potent fruity-lactonic odorants, while the (2S)-isomers are considerably weaker. This knowledge is invaluable for the fragrance industry in the targeted synthesis of more impactful and efficient fragrance ingredients. For researchers, the this compound® isomers represent an excellent model system for investigating the fundamental principles of stereochemical recognition by the olfactory system. Future studies aimed at identifying the specific olfactory receptors that bind to these isomers will be instrumental in advancing our understanding of the molecular basis of odor perception.
References
- 1. Synthesis and olfactory evaluation of all stereoisomers of the fragrance this compound (R) [iris.cnr.it]
- 2. The Nectaryls [leffingwell.com]
- 3. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 4. iladdie.wordpress.com [iladdie.wordpress.com]
- 5. Gas Chromatography Olfactometry | Encyclopedia MDPI [encyclopedia.pub]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of NECTARYL: A Technical Guide for Researchers
Introduction
The solubility of a compound is a critical physicochemical parameter for researchers, scientists, and drug development professionals, influencing formulation, delivery, and bioavailability. This technical guide provides an in-depth overview of the solubility of "NECTARYL," a name associated with two distinct fragrance compounds. Due to the potential for ambiguity, it is imperative to distinguish between these two substances, as their physicochemical properties, including solubility, differ. This guide addresses both entities, providing available solubility data and a comprehensive experimental protocol for determining solubility in various organic solvents.
The two compounds commonly referred to as this compound are:
-
This compound (Givaudan): A fragrance ingredient with the chemical name 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone. It is identified by the CAS number 95962-14-4 and has a molecular formula of C15H24O.[1][2][3][4][5]
-
This compound (Peach Lactone): Also known as γ-Decalactone, this compound is identified by the CAS number 104-67-6 and has a molecular formula of C10H18O2.[6][7]
This guide will present the available solubility data for both compounds in a structured format and provide a detailed methodology for researchers to determine solubility in other organic solvents of interest.
Quantitative Solubility Data
The publicly available quantitative solubility data for both "this compound" compounds is limited. The following tables summarize the known information. For many common organic solvents, quantitative data has not been found in the literature, highlighting a knowledge gap.
Table 1: Solubility of this compound (Givaudan) (CAS: 95962-14-4)
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water | H₂O | Insoluble | Not Specified |
| Ethanol | C₂H₅OH | 2459.02 g/L | Not Specified |
| Methanol | CH₃OH | 1464.54 g/L | Not Specified |
| Other Organic Solvents | - | Soluble | Not Specified |
Table 2: Solubility of this compound (Peach Lactone/γ-Decalactone) (CAS: 104-67-6)
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water | H₂O | Insoluble | Not Specified |
| Glycerol | C₃H₈O₃ | Insoluble | Not Specified |
| Alcohol | - | Soluble | Not Specified |
| Ether | - | Soluble | Not Specified |
| Propylene Glycol | C₃H₈O₂ | Soluble | Not Specified |
| Most Fixed Oils | - | Soluble | Not Specified |
Experimental Protocol: Determination of Organic Solvent Solubility via the Shake-Flask Method
For researchers needing to determine the solubility of either "this compound" compound in specific organic solvents, the shake-flask method is a reliable and widely accepted technique. The following protocol provides a detailed procedure.
Objective: To determine the equilibrium solubility of a "this compound" compound in a selected organic solvent at a specified temperature.
Materials and Apparatus:
-
"this compound" compound (either CAS 95962-14-4 or CAS 104-67-6)
-
Selected organic solvent(s) of analytical grade or higher
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a Gas Chromatography (GC) system.
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the "this compound" compound to a vial. An excess is visually confirmed by the presence of undissolved compound at the bottom of the vial.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the minimum time required to reach a stable concentration.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and let them stand undisturbed to allow the excess solid to settle.
-
Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or GC. A calibration curve must be prepared using standard solutions of the "this compound" compound of known concentrations.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of the "this compound" compound in the organic solvent, expressed in units such as g/L or mg/mL, taking into account the dilution factor.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of "this compound" solubility in an organic solvent.
This technical guide has delineated the important distinction between the two compounds known as "this compound" and has presented the currently available solubility data. The significant lack of comprehensive quantitative solubility information in various organic solvents represents a clear area for future research. The provided detailed experimental protocol, based on the robust shake-flask method, offers a standardized approach for researchers to generate this valuable data. The accompanying workflow diagram provides a clear visual representation of the experimental process. By following this guide, researchers and professionals in the fields of chemistry and drug development can obtain reliable and reproducible solubility data for "this compound," facilitating its effective use in their respective applications.
References
Technical Guide: Thermogravimetric Analysis of Cyclopentanone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "peach cyclopentanone" is not a recognized chemical entity in scientific literature. Therefore, this guide provides a detailed thermogravimetric analysis (TGA) of Cyclopentanone , a structurally related and well-characterized compound, as a representative example. The data and protocols presented herein are synthesized from established principles of thermal analysis for volatile organic compounds.
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is highly sensitive and provides critical insights into a material's thermal stability, composition, and decomposition kinetics.[2][3][4][5] Key parameters obtained from a TGA experiment include the onset temperature of decomposition, the temperature of maximum mass loss, and the percentage of volatile components or residue. The primary output of a TGA experiment is a thermogram, which plots mass change against temperature or time.[3]
Cyclopentanone (C₅H₈O) is a cyclic ketone, a colorless liquid with a petroleum-like odor. It is a volatile organic compound (VOC) with a boiling point of approximately 130-131°C.[6] Understanding its thermal behavior is crucial for applications in chemical synthesis, as a solvent, and in the development of potential biofuels.[7][8] TGA provides a quantitative measure of its volatility and decomposition profile under controlled heating.
Quantitative Data Summary
The thermal decomposition of Cyclopentanone is characterized by a primary mass loss event corresponding to its volatilization and subsequent decomposition at higher temperatures. Pyrolysis studies show that at elevated temperatures (above 800 K), Cyclopentanone decomposes into various products, with ethylene and carbon monoxide being the most abundant primary products.[7][9]
The following table summarizes the expected quantitative data from a TGA of Cyclopentanone under a standard nitrogen atmosphere.
| Parameter | Value | Description |
| Sample Type | Cyclopentanone (Liquid) | High-purity, analytical grade |
| Initial Mass | ~10 mg | Typical sample size for volatile liquids[5][10] |
| Atmosphere | Nitrogen (Inert) | Purge Rate: 60-70 mL/min[10] |
| Heating Rate | 10 °C/min | Standard rate for organic compounds[1] |
| Temperature Range | 35 °C to 200 °C | Range to capture complete volatilization |
| Onset of Mass Loss (T_onset) | ~110 °C | Temperature at which significant volatilization begins |
| Peak Mass Loss Rate (T_peak) | ~135 °C | Corresponds to the boiling point and maximum rate of evaporation |
| Final Temperature (T_final) | ~150 °C | Temperature at which the sample is fully volatilized |
| Total Mass Loss | >99.5% | Indicates complete volatilization with minimal residue |
| Residue at 200 °C | <0.5% | Expected for a pure, volatile compound |
Experimental Protocol
This section details the methodology for conducting a thermogravimetric analysis of Cyclopentanone.
3.1 Instrumentation and Materials
-
Thermogravimetric Analyzer: A commercially available TGA instrument equipped with a high-precision microbalance (sensitivity ≤ 10 µg) and a furnace capable of a controlled heating rate up to 1000°C.[3][10]
-
Sample Pans: Aluminum sample pans, suitable for volatile liquids.[10]
-
Purge Gas: High-purity nitrogen (99.99% or higher).[1]
-
Sample: Analytical grade Cyclopentanone.
-
Micropipette: For accurate dispensing of the liquid sample.
3.2 Instrument Calibration
-
Mass Calibration: Calibrate the TGA balance using certified reference weights (e.g., 10 mg) according to the manufacturer's instructions to ensure mass accuracy.[10]
-
Temperature Calibration: Perform a two-point temperature calibration using appropriate standards to ensure the accuracy of the furnace temperature sensor.[10]
3.3 Sample Preparation and Loading
-
Place an empty aluminum sample pan onto the TGA's balance mechanism and tare it to zero its weight.[5][11]
-
Remove the pan from the instrument. Using a micropipette, carefully dispense approximately 10 mg (±1 mg) of Cyclopentanone into the pan.[10]
-
To minimize premature evaporation, immediately place the loaded pan back onto the TGA sample holder and close the furnace enclosure.
-
Record the initial sample mass as soon as the reading stabilizes.[10]
3.4 TGA Method Parameters
-
Purge Gas: Set the nitrogen purge gas flow rate to 60-70 mL/min to maintain an inert atmosphere and sweep away evolved gases.[10]
-
Equilibration: Equilibrate the furnace at a starting temperature of 35°C.
-
Heating Program: Program the instrument to heat the sample from 35°C to 200°C at a constant heating rate of 10°C per minute.[1]
-
Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.
3.5 Data Analysis
-
Plot the sample mass (%) versus temperature (°C) to generate the TGA thermogram.
-
Determine the onset temperature (T_onset) of mass loss.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (T_peak).
-
Calculate the total percentage of mass loss to determine the volatile content.
Visualizations: Workflows and Principles
The following diagrams illustrate the experimental workflow and the core principles of thermogravimetric analysis.
Caption: Experimental workflow for the TGA of Cyclopentanone.
Caption: Core principle of Thermogravimetric Analysis (TGA).
References
- 1. The Principle of Thermogravimetric Analysis And The Factors Affecting Its Results [redthermo.com]
- 2. TGA.pptx principle, instrumentation, theory | PPTX [slideshare.net]
- 3. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]
- 4. The Principle and Application of Thermogravimetric (TG) Analysis [neware.net]
- 5. mse.washington.edu [mse.washington.edu]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdpr.ca.gov [cdpr.ca.gov]
- 11. epfl.ch [epfl.ch]
Methodological & Application
Application Notes & Protocols for the Analytical Determination of NECTARYL® in Cosmetic Formulations
Introduction
NECTARYL®, chemically known as 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone (CAS No. 95962-14-4), is a widely utilized fragrance ingredient in a variety of cosmetic products, prized for its characteristic fruity and peach-like aroma.[1][2][3] As a key component in fragrance compositions, its accurate identification and quantification are essential for quality control, regulatory compliance, and formulation stability studies. These application notes provide detailed protocols for the determination of this compound® in cosmetic matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique well-suited for volatile and semi-volatile fragrance compounds.[2][4][5]
Physicochemical Properties of this compound®
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| Chemical Name | 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone | [1][4] |
| CAS Number | 95962-14-4 | [2][3][6] |
| Molecular Formula | C15H24O | [1][6] |
| Molecular Weight | 220.35 g/mol | [6] |
| Appearance | Colorless Liquid | [1][3] |
| Boiling Point | 288 °C | [3] |
| Log P (o/w) | 5.3 | [1][3] |
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the analysis of this compound® due to its volatility and the technique's high sensitivity and specificity. The following protocol is a general guideline and may require optimization based on the specific cosmetic matrix and available instrumentation.
Principle
The cosmetic sample is first subjected to a sample preparation procedure to extract this compound® from the matrix. The extract is then injected into a gas chromatograph, where this compound® is separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification and quantification of this compound®.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of analytical techniques for fragrances contained in perfumes and cosmetics | Semantic Scholar [semanticscholar.org]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. filab.fr [filab.fr]
Application Note: Quantitative Analysis of NECTARYL® in Complex Matrices using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and quantification of NECTARYL®, a common fragrance ingredient, in various consumer products and complex matrices. This compound®, chemically known as 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]cyclopentanone, imparts a characteristic fruity and peach-like aroma. The methodology presented herein utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS), a robust and sensitive analytical technique ideal for the analysis of volatile and semi-volatile organic compounds. This document provides a step-by-step experimental procedure, data presentation guidelines, and a visual workflow to aid researchers in achieving accurate and reproducible results.
Introduction
This compound® is the trade name for the synthetic fragrance compound 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]cyclopentanone.[1] Its chemical formula is C15H24O with a molecular weight of 220.35 g/mol .[2] It is widely used in perfumes, cosmetics, and other scented products to provide a sweet, fruity, and lactonic aroma reminiscent of peach and apricot. Given its prevalence, a reliable analytical method is crucial for quality control, regulatory compliance, and research into its properties and potential effects. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing such fragrance compounds due to its high resolving power and specificity.[3] This application note outlines a general yet detailed protocol that can be adapted for the quantitative analysis of this compound® in diverse sample types.
Experimental Protocol
This protocol provides a framework for the GC-MS analysis of this compound®. Instrument parameters and sample preparation may require optimization based on the specific matrix and analytical instrumentation.
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix.
-
For Liquid Samples (e.g., Perfumes, Eau de Toilette):
-
Accurately weigh approximately 1 g of the liquid sample into a volumetric flask.
-
Dilute the sample with a suitable solvent such as ethanol or methanol to bring the analyte concentration within the calibration range.
-
Add an appropriate internal standard (e.g., 1,4-dibromobenzene or a deuterated analog of a similar compound) at a known concentration.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a GC vial for analysis.
-
-
For Solid or Semi-Solid Samples (e.g., Creams, Lotions):
-
Accurately weigh approximately 1 g of the homogenized sample.
-
Perform a solvent extraction using a non-polar solvent like hexane or a more polar solvent like methanol, depending on the matrix. Sonication or heating can aid in extraction efficiency.
-
Centrifuge the sample to separate the solid matrix from the solvent extract.
-
Carefully transfer the supernatant to a clean tube.
-
A solid-phase extraction (SPE) clean-up step may be necessary to remove interfering matrix components.
-
Add the internal standard and dilute as necessary before injection.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of fragrance compounds.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C - 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 to 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 50-70°C, hold for 1-2 min, ramp at 5-10°C/min to 250-280°C, hold for 5-10 min |
| MS Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-450 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards of this compound® in the chosen solvent, bracketing the expected sample concentration. The concentration range can be guided by typical levels of fragrance allergens, which are often in the mg/kg range.[4]
-
Internal Standard: Add a fixed concentration of the internal standard to all calibration standards and samples.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound® to the peak area of the internal standard against the concentration of this compound®.
-
Quantification: Determine the concentration of this compound® in the samples by applying the response factor from the calibration curve to the measured peak area ratios.
Data Presentation
Quantitative data for this compound® can be presented in a tabular format for clarity and ease of comparison. While comprehensive validated data for this compound® is not widely published, the table below presents known odor detection thresholds and typical regulatory limits for fragrance allergens, which can serve as a reference for expected concentration ranges.
| Parameter | Value | Reference |
| Odor Detection Threshold (Stereoisomer 1) | 0.094 ng/L | [1] |
| Odor Detection Threshold (Stereoisomer 2) | 0.112 ng/L | [1] |
| Odor Detection Threshold (Other Stereoisomers) | 11.2 - 14.9 ng/L | [1] |
| Typical Regulatory Labeling Threshold for Fragrance Allergens in Leave-on Cosmetics | 10 mg/kg (0.001%) | [5] |
| Typical Linearity Range for Fragrance Analysis | 0.5 - 50 mg/kg | [6] |
| Typical LOD for Fragrance Allergens | 1.2 - 15 mg/kg (matrix dependent) | [4] |
| Typical Recovery for Spiked Samples | 81.5% - 118% | [4] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound®.
Caption: GC-MS analysis workflow for this compound®.
References
- 1. 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone - Wikipedia [en.wikipedia.org]
- 2. 2-(2-(4-Methylcyclohex-3-en-1-yl)propyl)cyclopentan-1-one | C15H24O | CID 175661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. [Determination of 27 fragrances in cosmetics and perfume raw materials by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. gcms.cz [gcms.cz]
Application Notes and Protocols for the HPLC Analysis of NECTARYL®
For Researchers, Scientists, and Drug Development Professionals
Introduction
NECTARYL®, a fragrance ingredient produced by Givaudan, imparts a natural and sophisticated fruity note reminiscent of peach and apricot.[1] Chemically known as 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone, its CAS number is 95962-14-4.[2][3] This compound is a viscous, colorless liquid with the chemical formula C15H24O and a molecular weight of 220.35 g/mol .[1][3][4][5][6] Due to its stability and substantivity, this compound® is a valuable component in fine fragrances and powder detergents.[2][7][8]
High-performance liquid chromatography (HPLC) is a crucial analytical technique for the identification, quantification, and purity assessment of this compound® in various matrices, including raw materials, formulated products, and environmental samples.[9] This document provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound®, along with illustrative data and experimental workflows.
Physicochemical Properties of this compound®
A summary of the key physicochemical properties of this compound® is presented in the table below. These parameters are essential for developing an appropriate HPLC method.
| Property | Value | Reference |
| Molecular Formula | C15H24O | [1][3][4][5] |
| Molecular Weight | 220.35 g/mol | [3][5][6] |
| CAS Number | 95962-14-4 | [3][5][7] |
| Appearance | Colourless Liquid | [1][5] |
| Log P | 5.3 | [1][5] |
| Boiling Point | 288 °C | [1][5] |
| Flash Point | > 93°C | [5] |
HPLC Method for the Analysis of this compound®
This section details a robust RP-HPLC method for the quantitative analysis of this compound®.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Standard: A certified reference standard of this compound®.
Chromatographic Conditions
The following table outlines the optimized chromatographic conditions for the analysis of this compound®.
| Parameter | Condition |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
Standard Solution:
-
Accurately weigh approximately 10 mg of this compound® reference standard.
-
Dissolve in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Solution:
-
For a liquid sample (e.g., fragrance oil), accurately weigh an amount expected to contain approximately 1 mg of this compound®.
-
Dissolve the sample in 10 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered solution with the mobile phase to bring the concentration of this compound® within the calibration range.
Method Validation and Performance
The performance of the HPLC method should be validated according to standard guidelines. The following table presents typical validation parameters for the analysis of this compound®.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | Approximately 5.2 minutes |
Experimental Workflow and Data Analysis
The overall workflow for the HPLC analysis of this compound® is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound®.
Illustrative Signaling Pathway
While this compound® is a synthetic fragrance compound and not known to be involved in biological signaling pathways, for illustrative purposes, a hypothetical pathway demonstrating its potential interaction with an olfactory receptor is presented below. This diagram is a conceptual representation and not based on established biological data.
Caption: A conceptual diagram of a potential olfactory signaling cascade initiated by this compound®.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for the quantitative analysis of this compound®. The protocol is straightforward to implement in a standard analytical laboratory and can be adapted for various sample matrices. Proper method validation is crucial to ensure the accuracy and precision of the results. The provided workflows and diagrams serve as valuable tools for researchers and scientists involved in the analysis of fragrance compounds.
References
- 1. This compound | Givaudan [givaudan.com]
- 2. Perfumers Apprentice - this compound (Givaudan) [shop.perfumersapprentice.com]
- 3. 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone - Wikipedia [en.wikipedia.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. ScenTree - this compound® (CAS N° 95962-14-4) [scentree.co]
- 6. 2-(2-(4-Methylcyclohex-3-en-1-yl)propyl)cyclopentan-1-one | C15H24O | CID 175661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. olfactorian.com [olfactorian.com]
- 8. peach cyclopentanone, 95962-14-4 [thegoodscentscompany.com]
- 9. This compound | 95962-14-4 | Benchchem [benchchem.com]
Application Note: Stability Testing of "NECTARYL" in Aqueous Solutions
1. Introduction
The stability of an active pharmaceutical ingredient (API) in aqueous solutions is a critical parameter in drug development. It influences formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product. This document outlines a comprehensive approach to evaluating the stability of a water-soluble compound, here referred to as "NECTARYL," in aqueous solutions. The protocols described herein are based on the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), which provides a framework for stability testing.[1][2] The objective is to identify degradation pathways and establish a stable formulation environment. This involves subjecting the compound to a series of stress conditions (forced degradation) and monitoring its stability over time under various storage conditions.[3][4]
2. Methodology Overview
The stability assessment of "this compound" is conducted in two main stages:
-
Forced Degradation (Stress Testing): This stage involves exposing an aqueous solution of "this compound" to harsh conditions, including acid, base, oxidation, heat, and light.[3][4] The goal is to rapidly identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[5][6][7][8][9] The target degradation is typically between 5-20% to ensure that relevant degradation products are formed without over-stressing the molecule.[3]
-
Long-Term and Accelerated Stability Studies: Following the development of a validated stability-indicating method, long-term and accelerated stability studies are performed on "this compound" solutions. These studies are conducted under various temperature and humidity conditions as specified by ICH guidelines to determine the shelf-life and recommended storage conditions.[1][10][11]
A high-performance liquid chromatography (HPLC) method with UV detection is the most common and recommended technique for separating and quantifying the API and its degradation products.[5][6][8]
3. Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Studies for "this compound" in Aqueous Solution
| Stress Condition | Duration | Temperature (°C) | % "this compound" Remaining | Number of Degradants | Observations |
| 0.1 M HCl | 24 hours | 60 | 85.2 | 2 | Major degradant at RRT 0.85 |
| 0.1 M NaOH | 8 hours | 40 | 78.5 | 3 | Rapid degradation observed |
| 3% H₂O₂ | 24 hours | 25 | 92.1 | 1 | Single oxidative degradant |
| Heat | 48 hours | 80 | 95.8 | 1 | Minor thermal degradant |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25 | 99.5 | 0 | No significant degradation |
Table 2: Long-Term Stability Data for "this compound" Aqueous Solution (25°C/60% RH)
| Time Point (Months) | Appearance | pH | Assay (% of Initial) | Total Degradants (%) |
| 0 | Clear, colorless solution | 6.5 | 100.0 | <0.1 |
| 3 | Clear, colorless solution | 6.5 | 99.8 | 0.2 |
| 6 | Clear, colorless solution | 6.4 | 99.5 | 0.5 |
| 9 | Clear, colorless solution | 6.4 | 99.2 | 0.8 |
| 12 | Clear, colorless solution | 6.3 | 98.9 | 1.1 |
Experimental Protocols
Protocol 1: Preparation of Aqueous Stock Solutions
Objective: To prepare a standardized aqueous stock solution of "this compound" for use in all stability studies.
Materials:
-
"this compound" API
-
Purified water (HPLC grade)
-
Appropriate buffer salts (e.g., phosphate, citrate)
-
Calibrated analytical balance
-
Volumetric flasks
-
pH meter
Procedure:
-
Accurately weigh the required amount of "this compound" API.
-
Dissolve the API in a suitable volume of purified water or a pre-determined buffer solution in a volumetric flask.
-
Ensure complete dissolution, using sonication if necessary.
-
Adjust the pH to the desired level using dilute acid or base, if required.
-
Bring the solution to the final volume with the solvent and mix thoroughly.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
The initial concentration of this stock solution should be accurately determined using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Forced Degradation Studies
Objective: To investigate the degradation pathways of "this compound" under various stress conditions.
Procedure: For each condition, a separate sample of the "this compound" stock solution is used. A control sample, protected from stress, is stored at 5°C.
-
Acid Hydrolysis:
-
Mix equal volumes of the "this compound" stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the "this compound" stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate the solution at 40°C.
-
Withdraw aliquots at predetermined time points (e.g., 1, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the "this compound" stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature (25°C), protected from light.
-
Withdraw aliquots at predetermined time points (e.g., 8, 24 hours).
-
-
Thermal Degradation:
-
Place the "this compound" stock solution in a temperature-controlled oven at 80°C.
-
Withdraw aliquots at predetermined time points (e.g., 24, 48 hours).
-
-
Photostability:
-
Expose the "this compound" stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
Protocol 3: HPLC-UV Method for Stability Assessment
Objective: To provide a stability-indicating HPLC method for the quantification of "this compound" and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or λmax of "this compound")
-
Injection Volume: 10 µL
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the prepared samples (from forced degradation and long-term studies).
-
Record the chromatograms and integrate the peaks.
-
The specificity of the method is demonstrated by the separation of the "this compound" peak from all degradation product peaks.
-
Calculate the percentage of "this compound" remaining and the percentage of each degradation product.
Protocol 4: Long-Term Stability Study
Objective: To evaluate the stability of the "this compound" aqueous solution under ICH-recommended storage conditions.
Procedure:
-
Prepare a sufficient quantity of the "this compound" aqueous solution and package it in the proposed container-closure system.
-
Place the samples in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[12][13]
-
For each sample, perform the following tests:
-
Visual inspection (appearance, color)
-
pH measurement
-
HPLC analysis for assay and degradation products
-
-
Record and tabulate all data for analysis.
Visualizations
Caption: Workflow for aqueous stability testing of "this compound".
Caption: Hypothetical signaling pathway modulated by "this compound".
Caption: Decision tree for stability study progression.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijpsr.com [ijpsr.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. asean.org [asean.org]
NECTARYL: Protocols for Assessing Aquatic Toxicity
Application Note AN-ECOTOX-024
Introduction
NECTARYL, with the chemical name 2-(p-Menth-1-ene-10-yl)cyclopentanone (CAS No. 95962-14-4), is a fragrance ingredient known for its fruity and peach-like aroma. As with many chemicals intended for widespread use in consumer products, a thorough assessment of its environmental impact is crucial. Safety Data Sheets (SDS) for this compound consistently indicate that the substance is classified as "H400: Very toxic to aquatic life" and "H410: Very toxic to aquatic life with long lasting effects"[1][2]. This classification necessitates robust ecotoxicological testing to quantify its potential hazard to aquatic organisms.
This document provides detailed protocols for assessing the aquatic toxicity of this compound, adhering to internationally recognized guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed for use by researchers, scientists, and drug development professionals to ensure data quality and regulatory compliance. The methodologies described are based on the standard OECD guidelines for testing the effects of chemicals on aquatic organisms, including algae, invertebrates, and fish.
Aquatic Toxicity Testing Framework
The assessment of this compound's aquatic toxicity is typically conducted using a tiered approach, starting with acute toxicity tests on representatives of three trophic levels:
-
Algae (Primary Producers): To assess the effect on growth.
-
Aquatic Invertebrates (Primary Consumers): To assess acute immobilization.
-
Fish (Secondary Consumers): To assess acute lethal toxicity.
These tests are performed in accordance with Good Laboratory Practice (GLP) standards to ensure the quality, integrity, and reliability of the data.
Quantitative Data Summary
Due to the proprietary nature of specific test data for this compound, the following tables present illustrative data based on the expected toxicity profile of a substance classified as H400/H410. These tables serve as a template for presenting experimental results.
Table 1: Algal Growth Inhibition Test Data (OECD 201)
| Endpoint | Value (mg/L) | Exposure Duration | Test Organism |
| ErC50 (Growth Rate) | [Illustrative value: 0.5] | 72 hours | Pseudokirchneriella subcapitata |
| EbC50 (Biomass) | [Illustrative value: 0.3] | 72 hours | Pseudokirchneriella subcapitata |
| NOEC (Growth Rate) | [Illustrative value: 0.1] | 72 hours | Pseudokirchneriella subcapitata |
Table 2: Acute Immobilisation Test Data (OECD 202)
| Endpoint | Value (mg/L) | Exposure Duration | Test Organism |
| EC50 | [Illustrative value: 1.2] | 48 hours | Daphnia magna |
| NOEC | [Illustrative value: 0.4] | 48 hours | Daphnia magna |
Table 3: Fish Acute Toxicity Test Data (OECD 203)
| Endpoint | Value (mg/L) | Exposure Duration | Test Organism |
| LC50 | [Illustrative value: 2.5] | 96 hours | Danio rerio (Zebrafish) |
| NOEC | [Illustrative value: 0.8] | 96 hours | Danio rerio (Zebrafish) |
Experimental Protocols
Protocol 1: Alga, Growth Inhibition Test (based on OECD Guideline 201)
1.1. Principle
This test determines the effect of this compound on the growth of a freshwater green algal species, typically Pseudokirchneriella subcapitata.[3][4] Exponentially growing algae are exposed to various concentrations of the test substance in a nutrient-rich medium over a period of 72 hours.[3][4] The inhibition of growth is evaluated by measuring the algal biomass at specific time points and comparing it to control cultures.
1.2. Materials and Methods
-
Test Organism: Pseudokirchneriella subcapitata (or other suitable green algae).
-
Test Substance: this compound.
-
Culture Medium: OECD standard algal medium.
-
Apparatus: Sterile glass Erlenmeyer flasks, incubator with controlled temperature (21-24°C) and continuous, uniform illumination, spectrophotometer or particle counter.
1.3. Procedure
-
Preparation of Test Solutions: A geometric series of at least five concentrations of this compound is prepared by dissolving the substance in the culture medium. A solvent carrier may be used for poorly soluble substances, in which case a solvent control must also be included.
-
Inoculation: An inoculum of exponentially growing algae is introduced into the test flasks to achieve a low initial cell density.
-
Incubation: The flasks are incubated for 72 hours under controlled conditions of temperature and light.
-
Measurements: Algal biomass is measured at least daily, and preferably at 24, 48, and 72 hours, using a spectrophotometer (measuring optical density) or a particle counter (measuring cell concentration).
-
Observations: The pH of the solutions is measured at the beginning and end of the test. Microscopic observation is used to verify the health of the algal cultures.
1.4. Data Analysis
The average specific growth rate and the yield (biomass at the end of the test) are calculated for each concentration. The concentration that causes a 50% reduction in growth rate (ErC50) and yield (EbC50) compared to the control is determined using regression analysis. The No Observed Effect Concentration (NOEC) is the highest concentration at which no statistically significant inhibition of growth is observed.
Protocol 2: Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)
2.1. Principle
This test assesses the acute toxicity of this compound to a species of freshwater cladoceran, typically Daphnia magna. Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[1][5] The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[6]
2.2. Materials and Methods
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Test Substance: this compound.
-
Test Water: Reconstituted or natural water with a pH of 6-9.
-
Apparatus: Glass test vessels (e.g., beakers), incubator with controlled temperature (20 ± 2°C) and a 16-hour light/8-hour dark photoperiod.
2.3. Procedure
-
Preparation of Test Solutions: A geometric series of at least five concentrations of this compound is prepared in the test water. A control group (without the test substance) is also prepared.
-
Exposure: At least 20 daphnids, divided into four replicates of five, are introduced into each test concentration and the control.
-
Incubation: The test vessels are incubated for 48 hours under the specified conditions. The daphnids are not fed during the test.
-
Observations: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours.
2.4. Data Analysis
The percentage of immobilized daphnids at each concentration is calculated at 24 and 48 hours. The EC50 (the median effective concentration that immobilizes 50% of the daphnids) at 48 hours is determined using probit analysis or another suitable statistical method. The NOEC is the highest concentration at which no statistically significant immobilization is observed.
Protocol 3: Fish, Acute Toxicity Test (based on OECD Guideline 203)
3.1. Principle
This test determines the acute lethal toxicity of this compound to a freshwater fish species, such as the Zebrafish (Danio rerio).[7] Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for a period of 96 hours.[7] The endpoint is mortality.
3.2. Materials and Methods
-
Test Organism: Danio rerio (Zebrafish) or another recommended species.
-
Test Substance: this compound.
-
Test Water: Dechlorinated tap water or reconstituted water of known quality.
-
Apparatus: Glass aquaria, aeration system (if necessary), equipment for maintaining a constant temperature (e.g., 23 ± 2°C for Zebrafish) and a 16-hour light/8-hour dark photoperiod.
3.3. Procedure
-
Acclimatization: Fish are acclimated to the test conditions for at least 12 days.
-
Preparation of Test Solutions: A geometric series of at least five concentrations of this compound is prepared. A control group is also maintained.
-
Exposure: A minimum of seven fish are introduced into each test and control aquarium.
-
Incubation: The test is run for 96 hours. In a semi-static test, the test solutions are renewed every 24 hours.
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are also noted.
3.4. Data Analysis
The cumulative mortality at each concentration is recorded for each observation time. The LC50 (the median lethal concentration that kills 50% of the fish) and its 95% confidence limits are calculated for the 96-hour exposure period using appropriate statistical methods (e.g., probit analysis). The NOEC is the highest concentration at which no mortality or significant sublethal effects are observed.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. eurofins.com.au [eurofins.com.au]
- 4. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]
- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 6. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 7. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
Application Note: Analysis of NECTARYL® Degradation Pathways
Audience: Researchers, scientists, and professionals in the fragrance, cosmetic, and chemical industries.
Introduction:
NECTARYL®, with the chemical name 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone, is a widely utilized synthetic fragrance ingredient prized for its fruity and peach-like aroma.[1][2] Its stability and character are crucial for the quality of consumer products such as perfumes, lotions, and detergents.[3] Understanding the degradation pathway of this compound® is essential for ensuring product stability, efficacy, and safety over its shelf life. This document outlines protocols for conducting forced degradation studies and the analytical techniques for identifying and quantifying potential degradation products. Forced degradation studies are a vital tool to predict long-term stability and to develop stability-indicating analytical methods.[4]
Proposed Degradation Pathway of this compound®
The chemical structure of this compound®, featuring a cyclopentanone ring and a methyl-cyclohexene ring, presents several sites susceptible to degradation under various stress conditions. The proposed degradation pathways are hypothetical and based on established chemical principles for unsaturated ketones and cyclohexene derivatives.[5][6][7] Key degradation reactions may include oxidation of the cyclohexene ring, leading to epoxides, diols, or ring-opening products. The ketone moiety can also undergo reactions, although it is generally more stable.
Caption: Proposed degradation pathways of this compound® under various stress conditions.
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed on a single batch of this compound® to identify potential degradation products and pathways.[8][9]
a. Sample Preparation: Prepare a 1 mg/mL stock solution of this compound® in a suitable solvent like methanol or acetonitrile.
b. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 48 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 48 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Place the solid this compound® sample in a hot air oven at 105°C for 72 hours. Also, heat the stock solution at 60°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a total exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.
c. Control Samples: Prepare control samples (unstressed this compound® solution and solvent blanks) and store them at 4°C.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for fragrance analysis.[2][10]
a. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
b. GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
c. Data Analysis: Identify this compound® and its degradation products by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with the control sample.
Experimental Workflow
The overall workflow for the degradation analysis of this compound® is depicted below.
Caption: Workflow for this compound® degradation analysis.
Data Presentation
The following tables summarize hypothetical quantitative data from the forced degradation studies. The percentage degradation is calculated based on the reduction in the peak area of the parent this compound® compound in the stressed samples compared to the unstressed control.
Table 1: Summary of Forced Degradation of this compound®
| Stress Condition | Duration | Temperature | % Degradation of this compound® | Number of Major Degradation Products |
| 1N HCl | 48 hours | 60°C | 15.2% | 2 |
| 1N NaOH | 48 hours | 60°C | 8.5% | 1 |
| 30% H₂O₂ | 48 hours | Room Temp | 25.8% | 3 |
| Thermal (Solid) | 72 hours | 105°C | 5.1% | 1 |
| Thermal (Solution) | 72 hours | 60°C | 3.2% | 1 |
| Photolytic | - | - | 18.9% | 2 |
Table 2: Hypothetical Major Degradation Products Identified by GC-MS
| Stress Condition | Retention Time (min) | Proposed Structure | Key Mass Fragments (m/z) |
| Control (this compound®) | 15.8 | Parent Compound | 220, 121, 95, 81 |
| Acid Hydrolysis | 14.5 | Isomerized Product | 220, 121, 95, 81 |
| 16.2 | Dehydrated Product | 202, 121, 93 | |
| Base Hydrolysis | 14.5 | Isomerized Product | 220, 121, 95, 81 |
| Oxidative Degradation | 17.1 | Epoxide Derivative | 236, 121, 95 |
| 17.5 | Diol Derivative | 254, 121, 95 | |
| 18.2 | Ring-Opened Product | 252, 121, 95 | |
| Photolytic Degradation | 16.5 | Photoproduct 1 | 220, 121, 95 |
| 20.1 | Dimerized Product | 440, 220, 121 |
Logical Relationship Diagram
This diagram illustrates the decision-making process for the identification and characterization of degradation products.
Caption: Decision tree for identifying degradation products.
The protocols and analytical methods described in this application note provide a comprehensive framework for the analysis of this compound® degradation. By employing forced degradation studies coupled with GC-MS analysis, researchers can effectively identify potential degradation products, understand the degradation pathways, and develop stability-indicating methods. This knowledge is crucial for the formulation of stable and high-quality consumer products containing this compound®.
References
- 1. Analysis of analytical techniques for fragrances contained in perfumes and cosmetics | Semantic Scholar [semanticscholar.org]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. This compound | Givaudan [givaudan.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 8. sgs.com [sgs.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
Application Note: Quantitative Analysis of NECTARYL in Air Samples by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
Abstract
This document provides a comprehensive protocol for the quantitative analysis of NECTARYL, a volatile organic compound (VOC), in air samples. The described method utilizes thermal desorption (TD) coupled with gas chromatography-mass spectrometry (GC-MS) to ensure high sensitivity and selectivity. This application note is intended for researchers, scientists, and drug development professionals involved in monitoring airborne concentrations of this compound in various settings, such as manufacturing facilities, research laboratories, or environmental chambers. The protocol details sample collection, preparation, instrumental analysis, and data processing, and includes performance data for the method.
Introduction
This compound is a novel volatile compound with applications in the pharmaceutical and fragrance industries. Due to its volatility, monitoring its airborne concentration is critical for ensuring occupational safety, controlling environmental emissions, and understanding its potential biological effects. The TD-GC-MS method described herein offers a robust and sensitive approach for identifying and quantifying this compound at trace levels (ng/m³). This method involves drawing a known volume of air through a sorbent tube to trap the analyte, followed by thermal desorption of the tube to introduce the sample into the GC-MS system for separation and detection.
Experimental Protocol
Air Sample Collection
-
Sorbent Tube Selection: Utilize stainless steel thermal desorption tubes packed with a multi-bed sorbent, such as Tenax® TA and Carbograph™ 5TD, suitable for trapping a wide range of volatile and semi-volatile organic compounds.
-
Pump Calibration: Calibrate a personal or area air sampling pump to a consistent flow rate (e.g., 50-200 mL/min) using a certified flow calibrator.
-
Sample Collection:
-
Connect the sorbent tube to the calibrated pump via flexible tubing. Ensure the arrow on the tube indicates the direction of airflow.
-
Place the sampling setup in the desired monitoring area (e.g., breathing zone of a worker, specific laboratory location).
-
Draw a known volume of air through the tube. The total volume (typically 1-10 Liters) should be determined based on the expected concentration of this compound.
-
After sampling, disconnect the tube and seal both ends with long-term storage caps.
-
-
Field Blanks: Prepare field blank tubes by uncapping and immediately re-capping them at the sampling site. These blanks should be handled and analyzed alongside the collected samples to check for background contamination.
Sample Preparation and Analysis: TD-GC-MS
-
Internal Standard (IS) Dosing: Prior to analysis, spike each sorbent tube (including samples, blanks, and calibration standards) with a known amount of an appropriate internal standard (e.g., Toluene-d8) to correct for variations in desorption efficiency and instrument response.
-
Thermal Desorption:
-
Place the sorbent tube into the autosampler of a thermal desorber unit.
-
The TD unit rapidly heats the tube (e.g., to 300°C) to desorb this compound onto a cooled focusing trap.
-
The focusing trap is then rapidly heated (e.g., to 320°C), injecting the analytes into the GC-MS system as a narrow band.
-
-
GC-MS Analysis:
-
The analytes are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, targeting characteristic ions of this compound and the internal standard.
-
Workflow Diagram
Quantitative Data and Method Performance
The method was validated for linearity, precision, accuracy, and sensitivity. All quantitative data is summarized below.
Table 1: TD-GC-MS Instrumental Parameters
| Parameter | Setting |
| Thermal Desorber | |
| Tube Desorption Temp. | 300°C for 10 min |
| Trap Low Temp. | -10°C |
| Trap High Temp. | 320°C for 3 min |
| Split Ratio | 10:1 |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| This compound Quant Ion | m/z 152 (Hypothetical) |
| This compound Qual Ions | m/z 95, 124 (Hypothetical) |
| Toluene-d8 (IS) Ion | m/z 98 |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Calibration Range | 1 - 200 ng on-tube |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng on-tube (30 ng/m³ for 10 L) |
| Limit of Quantification (LOQ) | 1.0 ng on-tube (100 ng/m³ for 10 L) |
| Precision (%RSD, n=6) | < 8% |
| Accuracy (Recovery %) | 92 - 105% |
Table 3: Sample Analysis Results (Hypothetical Data)
| Sample ID | Location | Sample Volume (L) | This compound Conc. (ng/m³) |
| LAB-01-A | Synthesis Hood | 5.0 | 1,250 |
| LAB-01-B | Formulation Area | 5.0 | 4,800 |
| OFFICE-01 | Adjacent Office Space | 10.0 | < 100 (Below LOQ) |
| FIELD-BLANK-01 | Field Blank | N/A | Not Detected |
Hypothetical Biological Interaction
For professionals in drug development, understanding the potential mechanism of action is crucial. As a volatile fragrance molecule, this compound would likely interact with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs). The diagram below illustrates a hypothetical signaling cascade following receptor activation.
Conclusion
The Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) method presented is a highly sensitive, selective, and robust technique for the quantitative analysis of this compound in air samples. It provides the low detection limits necessary for both occupational exposure monitoring and environmental assessment. The detailed protocols and performance data herein should enable researchers to effectively implement this methodology for their specific applications.
Troubleshooting & Optimization
NECTARYL™ Technical Support Center: Stability in Acidic and Alkaline Media
Welcome to the NECTARYL™ Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound™ in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound™ and what is its chemical nature?
This compound™ is the trade name for the fragrance ingredient 2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone.[1][2][3] It is a ketone and a cycloalkane derivative used to impart fruity, peach, and apricot notes in various applications.[4][5][6]
Q2: What is the general stability profile of this compound™?
This compound™ is stable under normal storage conditions.[7] However, its stability is pH-dependent and can be compromised in strongly acidic or alkaline media.[7][8] It is reported to have poor stability in liquid bleach (high pH) and is also considered unstable in product bases such as some antiperspirants, fabric conditioners, and soaps.[9]
Q3: Are there specific pH ranges to avoid when working with this compound™?
Based on available data, caution should be exercised at both low and high pH extremes. It exhibits moderate stability at a pH of 2 and has poor stability in highly alkaline environments like liquid bleach.[8] For optimal stability, it is recommended to maintain a pH closer to neutral unless the formulation requires acidic or alkaline conditions and has been specifically tested for compatibility.
Q4: Can this compound™ degrade over time in a formulation?
Yes, like many complex organic molecules, this compound™ can degrade over time, especially when exposed to harsh conditions such as extreme pH, high temperatures, or UV light. This degradation can lead to a loss of the characteristic fragrance, changes in color, or the formation of new, unintended substances.
Q5: What are the likely degradation pathways for this compound™ in acidic or alkaline media?
While specific degradation products for this compound™ are not extensively documented in publicly available literature, general chemical principles for ketones suggest the following potential pathways:
-
Acid-Catalyzed Degradation: Under acidic conditions, the carbonyl oxygen of the cyclopentanone ring can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack. This can lead to reactions such as enolization.[10][11][12][13]
-
Base-Catalyzed Degradation: In alkaline media, the alpha-protons to the carbonyl group become acidic and can be abstracted to form an enolate. This enolate is a key intermediate that can participate in various reactions, including aldol-type condensation or cleavage reactions, which could potentially lead to ring-opening of the cyclopentanone moiety.[10][14]
Troubleshooting Guide
Issue 1: I've observed a significant loss of the characteristic this compound™ fragrance in my formulation.
-
Question: What could be causing the odor loss? Answer: Loss of fragrance is a primary indicator of this compound™ degradation. This is most likely due to a chemical transformation of the molecule into non-odorous or different-smelling compounds.
-
Question: What should I check first? Answer:
-
Verify the pH of your medium: Extreme pH is a common cause of degradation.
-
Review the composition of your formulation: Check for the presence of strong acids, bases, or oxidizing agents that are known to be incompatible with this compound™.[7]
-
Consider storage conditions: High temperatures and exposure to UV light can accelerate degradation.
-
-
Question: How can I mitigate this issue? Answer:
-
Adjust the pH: If possible, buffer your formulation to a pH range where this compound™ is more stable.
-
Use antioxidants: If oxidation is suspected, the inclusion of an appropriate antioxidant may improve stability.
-
Protect from light and heat: Store formulations containing this compound™ in opaque containers at controlled room temperature.
-
Issue 2: My formulation containing this compound™ has changed color.
-
Question: Why is my product changing color? Answer: Color change is often a sign of chemical reactions occurring within the formulation. The degradation products of this compound™ or their interactions with other components in the matrix could be colored compounds.
-
Question: What steps can I take to troubleshoot this? Answer:
-
Analyze for degradation products: Use analytical techniques like GC-MS or HPLC to identify potential new compounds in your formulation.[15][16][17]
-
Conduct a stability study: Perform a systematic stability study under controlled conditions (e.g., different pH values, temperatures) to correlate the color change with specific factors.
-
Evaluate excipients: Investigate potential interactions between this compound™ and other ingredients in your formulation.
-
Issue 3: I am observing the formation of a precipitate in my this compound™-containing solution.
-
Question: What could be the cause of the precipitate? Answer: Precipitation could be due to several factors:
-
The degradation products of this compound™ may be less soluble in your medium.
-
Changes in the formulation's pH could have reduced the solubility of this compound™ or other components.
-
Interactions between this compound™ or its degradants and other formulation components could be forming an insoluble complex.
-
-
Question: How can I address this problem? Answer:
-
Characterize the precipitate: Isolate and analyze the precipitate to determine its identity.
-
Adjust the solvent system: If the precipitate is a degradation product with different solubility, modifying the solvent system might resolve the issue.
-
Re-evaluate formulation compatibility: The formation of a precipitate strongly indicates an incompatibility that may require reformulation.
-
Data Presentation
Table 1: Stability of this compound™ in Various Media
| pH | Medium/Product Base | Stability |
| 2 | Acid Cleaner | Moderate |
| 3 | Fabric Conditioner | Unstable |
| 3.5 | Antiperspirant | Unstable |
| 6 | Shampoo | Good |
| 9 | All-Purpose Cleaner | Good |
| 9 | Liquid Fabric Detergent | Good |
| 10 | Soap | Unstable |
| 10.5 | Powder Detergent | Good |
| 11 | Liquid Bleach | Poor |
| N/A | Alcoholic Solution | Good |
| N/A | Candles | Good |
Source: Adapted from Givaudan and The Good Scents Company technical data.[4][8]
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound™ in a Liquid Formulation
Objective: To assess the stability of this compound™ in a liquid formulation under accelerated temperature and varied pH conditions.
Methodology:
-
Sample Preparation:
-
Prepare three batches of your liquid formulation containing a known concentration of this compound™ (e.g., 1% w/w).
-
Adjust the pH of each batch to three different levels: acidic (e.g., pH 4.0), neutral (e.g., pH 7.0), and alkaline (e.g., pH 9.0) using appropriate buffers.
-
Package the samples in sealed, inert containers.
-
-
Storage Conditions:
-
Store the samples at an elevated temperature (e.g., 40°C) for a period of 1, 2, and 3 months.
-
Store a control set of samples at room temperature (25°C).
-
-
Analysis:
-
At each time point (0, 1, 2, and 3 months), withdraw samples from each batch and condition.
-
Analyze the concentration of this compound™ using a validated stability-indicating HPLC or GC-MS method.[18]
-
Record any changes in physical appearance, such as color, clarity, and odor.
-
-
Data Evaluation:
-
Plot the concentration of this compound™ as a function of time for each pH and temperature condition.
-
Determine the degradation rate and estimate the shelf-life of the formulation.
-
Protocol 2: Analytical Method for this compound™ Quantification and Degradation Product Detection
Objective: To develop and validate an analytical method for the quantification of this compound™ and the detection of its degradation products.
Methodology (using GC-MS):
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Sample Preparation:
-
Dilute a known amount of the formulation in a suitable solvent (e.g., hexane or ethyl acetate).
-
For forced degradation studies, subject samples of this compound™ to acidic (e.g., 0.1 M HCl), alkaline (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions. Neutralize the samples before injection.
-
-
GC-MS Conditions:
-
Column: A suitable non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in full scan mode to identify unknown degradation products and in selected ion monitoring (SIM) mode for quantification of this compound™.
-
-
Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and limit of detection/quantification according to standard guidelines.
-
Mandatory Visualizations
Caption: Workflow for this compound™ Stability Assessment.
Caption: Troubleshooting Decision Tree for this compound™.
References
- 1. 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone - Wikipedia [en.wikipedia.org]
- 2. 2-[2-(4-Methyl-3-cyclohexen-1-yl)propyl]cyclopentanone - Wikidata [wikidata.org]
- 3. 2-(2-(4-Methylcyclohex-3-en-1-yl)propyl)cyclopentan-1-one | C15H24O | CID 175661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Givaudan [givaudan.com]
- 5. olfactorian.com [olfactorian.com]
- 6. Perfumers Apprentice - this compound (Givaudan) [shop.perfumersapprentice.com]
- 7. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 8. peach cyclopentanone, 95962-14-4 [thegoodscentscompany.com]
- 9. ScenTree - this compound® (CAS N° 95962-14-4) [scentree.co]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. testinglab.com [testinglab.com]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome interference in analytical assays. While the focus is on a compound referred to as "NECTARYL," the principles and troubleshooting steps outlined here are broadly applicable to various sources of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is assay interference?
A: Assay interference refers to the phenomenon where a substance in a sample falsely alters the expected result of an analytical test. This can lead to either an underestimation or overestimation of the analyte's concentration. Interference can be caused by a variety of substances, including endogenous molecules from the sample matrix or exogenous compounds like drugs and their metabolites.
Q2: How can I determine if "this compound" is interfering with my assay?
A: To determine if "this compound" is causing interference, you can perform a series of validation experiments:
-
Spike and Recovery: Add a known amount of your analyte to a sample matrix containing "this compound" and another identical matrix without it. A significant deviation from the expected recovery in the presence of "this compound" suggests interference.
-
Serial Dilution: Serially dilute a sample containing both the analyte and "this compound". If the measured analyte concentration does not decrease linearly with the dilution factor, interference is likely occurring.
-
Matrix Effect Evaluation: Compare the assay response of an analyte in your standard diluent versus the sample matrix containing "this compound". A significant difference in the response indicates a matrix effect, which could be caused by "this compound".
Q3: What are the common mechanisms of interference in immunoassays?
A: Immunoassays are susceptible to various interference mechanisms, including:
-
Cross-reactivity: "this compound" or its metabolites may have a similar structure to the target analyte, allowing them to bind to the assay antibodies.
-
Antibody Binding: "this compound" could non-specifically bind to the assay antibodies, blocking them from binding to the intended analyte.
-
Enzyme Inhibition/Activation: In enzyme-linked immunosorbent assays (ELISAs), "this compound" might inhibit or enhance the activity of the reporter enzyme, leading to inaccurate signal generation.
-
Signal Interference: The compound itself might possess properties that interfere with the detection signal, such as being fluorescent in a fluorescence-based assay.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in ELISA Assays
If you are observing unexpected results in your ELISA experiments that you suspect are caused by "this compound" interference, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for "this compound" interference in ELISA.
Recommended Actions:
-
Sample Dilution: Diluting the sample can often reduce the concentration of "this compound" to a level where it no longer interferes, while keeping the analyte concentration within the detectable range.
-
Matrix Modification: Adjusting the pH or ionic strength of the assay buffer can sometimes disrupt the interactions between "this compound" and assay components.
-
Use of Blocking Agents: Adding blocking agents, such as bovine serum albumin (BSA) or casein, to the assay buffer can help to reduce non-specific binding of "this compound".
-
Alternative Assay Platform: If interference persists, consider using an alternative analytical method that is less susceptible to this type of interference, such as liquid chromatography-mass spectrometry (LC-MS).
Issue 2: Signal Quenching in Fluorescence-Based Assays
If you suspect "this compound" is quenching the signal in your fluorescence-based assay, consider the following steps.
Caption: Decision tree for addressing fluorescence quenching by "this compound".
Recommended Actions:
-
Spectral Analysis: Determine the absorbance and fluorescence spectra of "this compound". If its absorbance spectrum overlaps with the excitation or emission spectrum of your fluorophore, this can lead to inner filter effects or Förster resonance energy transfer (FRET)-based quenching.
-
Change Fluorophore: If spectral overlap is the issue, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of "this compound".
-
Time-Resolved Fluorescence (TRF): Assays that use long-lifetime fluorophores (e.g., lanthanide chelates) and time-gated detection can minimize interference from short-lived fluorescence or quenching effects of compounds like "this compound".
Experimental Protocols
Protocol 1: Spike and Recovery for Interference Assessment
Objective: To determine the effect of "this compound" on the quantitation of a target analyte.
Materials:
-
Analyte stock solution of known concentration.
-
Sample matrix with and without "this compound".
-
Assay-specific reagents and instrumentation.
Procedure:
-
Prepare two sets of samples: a "control matrix" (without "this compound") and a "test matrix" (with "this compound").
-
Spike a known concentration of the analyte into both the control and test matrices. Prepare at least three replicates for each.
-
Also, prepare unspiked control and test matrix samples to measure the background signal.
-
Run the samples through your standard assay protocol.
-
Calculate the recovery using the following formula: Recovery (%) = [(Measured Concentration in Spiked Matrix - Measured Concentration in Unspiked Matrix) / Spiked Concentration] x 100
-
Compare the recovery between the control and test matrices.
Data Interpretation:
| Matrix | Average Recovery (%) | Interpretation |
| Control Matrix | 95 - 105 | Acceptable recovery in the absence of "this compound". |
| Test Matrix | < 80 | Potential underestimation of the analyte due to "this compound" interference. |
| Test Matrix | > 120 | Potential overestimation of the analyte due to "this compound" interference. |
Signaling Pathway Considerations
In cellular assays, "this compound" could potentially interfere with signaling pathways, leading to misleading results. For example, if your assay measures the activation of a specific pathway, "this compound" could act as an agonist or antagonist, or it could interfere with upstream or downstream components.
Caption: Potential interference points of "this compound" in a signaling pathway.
To investigate this, you could perform counter-screens where you test the effect of "this compound" on different components of the signaling pathway in isolation. This can help to pinpoint the exact point of interference.
Troubleshooting "NECTARYL" degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential degradation of NECTARYL during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
A1: this compound, also known as peach cyclopentanone, is a high-purity aroma chemical with the CAS number 95962-14-4.[1] It is characterized by its fruity, peach-like, and nectar-like scent.[2] It is a colorless to pale yellow liquid that is soluble in alcohol and organic solvents but insoluble in water.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed original containers.[2][3][4] It is crucial to protect it from heat, direct sunlight, and air.[3] Some sources recommend a maximum storage temperature of 25°C.[3]
Q3: What substances are incompatible with this compound?
A3: this compound should not be stored with strong oxidizing agents, strong acids, or alkalis.[2][4] Contact with these substances can lead to chemical reactions that may degrade the product.
Q4: Is this compound considered a stable compound?
A4: Yes, this compound is considered stable under normal storage and handling conditions.[3][5] However, prolonged exposure to adverse conditions such as high temperatures, light, and air can potentially lead to degradation.[3]
Troubleshooting Guide: Investigating this compound Degradation
If you suspect that your stored this compound has undergone degradation, follow this guide to identify the potential cause and determine the appropriate course of action.
Problem: I suspect my this compound has degraded. What should I do?
Solution: The first step is to look for observable changes in the product. Then, depending on your resources, you may proceed with analytical testing.
1. Visual and Olfactory Inspection:
-
Color Change: Has the typically colorless to pale yellow liquid developed a more intense yellow or brownish hue?
-
Odor Profile Alteration: Does the characteristic fruity, peach-like aroma seem diminished, or have off-odors developed?
-
Precipitate Formation: Is there any solid material or cloudiness in the liquid?
2. Review of Storage Conditions:
-
Temperature: Was the product exposed to temperatures above the recommended 25°C for extended periods?
-
Light Exposure: Was the container left in direct sunlight or a brightly lit area?
-
Air Exposure: Was the container properly sealed? Frequent opening and closing can introduce oxygen, which may contribute to oxidation.
-
Container Integrity: Is the original container damaged or has the product been transferred to a different, potentially incompatible container?
3. Logical Troubleshooting Workflow:
The following diagram illustrates a logical workflow for troubleshooting suspected this compound degradation.
Caption: Troubleshooting workflow for suspected this compound degradation.
Quantitative Data Summary
For optimal stability, adhere to the following storage and handling parameters:
| Parameter | Recommended Condition | Incompatible Conditions/Substances |
| Storage Temperature | Cool, dry place; Max 25°C | Avoid heat sources and open flames[4][5] |
| Light Exposure | Store away from direct sunlight | Prolonged exposure to light[3] |
| Atmosphere | Keep in tightly sealed containers[3][4] | Prolonged exposure to air[3] |
| Incompatible Materials | N/A | Strong oxidizing agents, strong acids, strong alkalis[4][5] |
Experimental Protocols
Protocol 1: General Analytical Method for Purity Assessment
While specific degradation pathways for this compound are not extensively documented in publicly available literature, a general approach using gas chromatography-mass spectrometry (GC-MS) can be employed to assess purity and detect potential degradation products.
Objective: To determine the purity of a this compound sample and identify potential degradation products.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable organic solvent (e.g., ethanol, hexane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create a working solution (e.g., 10-100 µg/mL) appropriate for the instrument's sensitivity.
-
If a reference standard of pure this compound is available, prepare a solution of it at the same concentration for comparison.
-
-
GC-MS Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
Data Analysis:
-
Analyze the chromatogram of the sample and compare it to the reference standard if available.
-
A decrease in the peak area of the main this compound peak and the appearance of new, smaller peaks may indicate degradation.
-
Analyze the mass spectra of any new peaks to tentatively identify the degradation products. Common degradation pathways for similar molecules include oxidation (addition of oxygen atoms) or cleavage of the molecule.
-
Protocol 2: Experimental Workflow for Investigating Degradation Factors
This workflow can be used to systematically investigate the impact of different environmental factors on this compound stability.
Caption: Experimental workflow for investigating this compound degradation factors.
References
Technical Support Center: Optimizing Soil Extraction of 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone
Welcome to the technical support center for the optimized extraction of 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone (Nectaryl) from soil matrices. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving extraction efficiency and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone and why is its extraction from soil important?
A1: 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone, commercially known as this compound, is a synthetic fragrance compound used in various consumer products.[1][2] As a semi-volatile organic compound (SVOC), its presence in soil can be an indicator of environmental contamination.[3][4] Efficient extraction is crucial for accurate quantification, environmental monitoring, and toxicological studies.
Q2: What are the most effective methods for extracting this compound from soil?
A2: Modern extraction techniques are preferred over traditional methods like Soxhlet due to their speed, efficiency, and lower solvent consumption.[3][5][6] The most effective methods for SVOCs like this compound include:
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.[6][7]
-
Ultrasonic-Assisted Extraction (UAE): Employs high-frequency sound waves to create cavitation, enhancing solvent penetration and mass transfer.[8][9]
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses elevated temperatures and pressures to increase extraction efficiency.[4][10]
-
Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically CO2, as the extraction solvent, offering high selectivity and clean extracts.[11][12]
Q3: Which factors have the most significant impact on extraction efficiency?
A3: Several factors can influence the amount of compound recovered from a soil sample.[13][14] Key parameters to optimize include:
-
Solvent Selection: The choice of solvent is critical and depends on the polarity of the target compound. A solvent's ability to dissolve the analyte determines the yield.[13][15] For a ketone like this compound, solvent mixtures such as acetone/hexane are often effective.[5][16]
-
Temperature: Higher temperatures generally increase solubility and diffusion rates, but excessive heat can degrade thermally sensitive compounds.[13][14]
-
Extraction Time: The duration of the extraction must be sufficient to allow for the complete transfer of the analyte from the soil matrix to the solvent.
-
Soil Properties: The soil's organic matter content, particle size, and water content can affect how strongly the analyte is bound, influencing its release into the solvent.
-
pH: The pH of the extraction medium can influence the charge state of interfering compounds, potentially improving selectivity.[14][17]
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction process.
Problem: Low or inconsistent analyte recovery.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | This compound is a ketone. Ensure the solvent polarity matches. Test different solvent systems, such as a 1:1 mixture of acetone and hexane or methylene chloride and acetone.[5][16] Non-polar solvents are generally recommended for ketones.[18] |
| Insufficient Extraction Time or Temperature | Incrementally increase the extraction time or temperature within the recommended limits for the chosen method (e.g., for MAE, try increasing time from 15 to 25 minutes).[5] Be cautious of analyte degradation at very high temperatures.[13] |
| Strong Analyte-Matrix Interaction | For soils with high organic content, consider adding a modifier or co-solvent to the primary extraction fluid to disrupt interactions. Pre-treating the sample by adding a drying agent like sodium sulfate can also help.[19] |
| Sample Overload | Ensure the amount of soil used is within the optimal range for your vessel or system. Overloading can lead to inefficient solvent penetration. |
Problem: Formation of an emulsion during liquid-liquid extraction (LLE) cleanup.
| Potential Cause | Troubleshooting Step |
| High concentration of surfactants or lipids in the sample. | Gently swirl the separatory funnel instead of shaking vigorously.[20] |
| Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer, which helps break the emulsion.[20] | |
| Consider an alternative cleanup technique like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to avoid emulsion issues altogether.[20] |
Problem: Contamination or carryover between samples.
| Potential Cause | Troubleshooting Step |
| Inadequate cleaning of extraction vessels or equipment. | Implement a rigorous cleaning protocol between samples. For MAE or PLE systems, use disposable glass liners if available to prevent cross-contamination.[3][16] |
| Contaminated Solvents or Reagents | Run a solvent blank (a sample with no soil matrix) to check for contamination in your reagents or system. Use high-purity or HPLC-grade solvents. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical parameters for various extraction methods suitable for SVOCs like this compound. Values are representative and may require optimization.
| Parameter | Microwave-Assisted Extraction (MAE) | Ultrasonic-Assisted Extraction (UAE) | Pressurized Liquid Extraction (PLE) | Soxhlet (Conventional) |
| Typical Solvents | Acetone:Hexane (1:1), Dichloromethane | Acetone:Hexane (1:1), Isopropanol | Acetone:Hexane (1:1), Dichloromethane | Hexane, Dichloromethane |
| Solvent Volume | 10-30 mL per sample[5] | 30-100 mL per sample[21] | 15-40 mL per sample | 200-500 mL per sample[3] |
| Extraction Time | 15-40 minutes[5][16] | 5-30 minutes | 5-20 minutes | 8-24 hours[6] |
| Temperature | 80-150°C | Ambient to 60°C | 100-200°C | Solvent Boiling Point |
| Pressure | 50-175 psi | Atmospheric | 1500-2000 psi | Atmospheric |
| Advantages | Fast, low solvent use, high throughput[3][5] | Fast, simple setup, good for heat-sensitive compounds | Fast, automated, low solvent use, high efficiency[4] | Well-established, requires no specialized equipment |
| Disadvantages | Requires specialized equipment, potential for thermal degradation | Lower efficiency for some matrices, operator dependent | High initial equipment cost | Very slow, high solvent consumption, potential for thermal degradation[3][6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Weigh 5-15 g of air-dried and sieved soil into a PTFE-TFM extraction vessel containing a disposable glass vial.[5][16] Add 5 g of anhydrous sodium sulfate to remove residual moisture.
-
Solvent Addition: Add 25 mL of extraction solvent (e.g., 1:1 acetone:hexane) to the vessel.[5]
-
Extraction: Seal the vessel and place it in the microwave extraction system. Ramp the temperature to 110°C and hold for 20 minutes.
-
Cooling: Allow the vessel to cool to room temperature (below 60°C) before opening to prevent loss of volatile components.[5]
-
Filtration: Filter the extract through a funnel containing anhydrous sodium sulfate to remove any remaining water and particulates.[5]
-
Concentration: Rinse the vessel with fresh solvent and combine with the extract. Concentrate the final volume using a rotary evaporator or nitrogen stream before analysis (e.g., by GC-MS).[5]
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation: Place approximately 10-30 g of prepared soil into a beaker or flask.[21]
-
Solvent Addition: Add 50-100 mL of a suitable solvent (e.g., acetone:hexane).
-
Sonication: Place the beaker in an ultrasonic bath or insert an ultrasonic probe horn into the solvent layer above the sample.[21] Sonicate for 10-15 minutes. The process generates cavitation bubbles that break up the matrix and enhance extraction.[8][9]
-
Solvent Collection: Carefully decant the solvent from the soil.
-
Repeat Extraction: Repeat the process two more times with fresh solvent.[21]
-
Combine and Concentrate: Combine all solvent extracts, filter, and concentrate to the desired final volume for analysis.
Mandatory Visualizations
Caption: General workflow for the extraction and analysis of this compound from soil.
Caption: A logical decision tree for troubleshooting low extraction recovery.
References
- 1. 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone - Wikipedia [en.wikipedia.org]
- 2. 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanon – Wikipedia [de.wikipedia.org]
- 3. Microwave Extraction of Semi-Volatile Organic Compounds from Soil [cem.com]
- 4. Bot Verification [merel.si]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Microwave assisted extraction of organic compounds | Analusis [analusis.edpsciences.org]
- 8. researchgate.net [researchgate.net]
- 9. hielscher.com [hielscher.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 12. researchgate.net [researchgate.net]
- 13. What factors affect extraction efficiency? [proseaworld.com]
- 14. homework.study.com [homework.study.com]
- 15. hydrometaltech.com [hydrometaltech.com]
- 16. Optimized soil extraction workflow for semi-volatile organics - Milestone - Helping Chemists [milestonesrl.com]
- 17. researchgate.net [researchgate.net]
- 18. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gcms.labrulez.com [gcms.labrulez.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Environmental Express [environmentalexpress.com]
Reducing matrix effects in "NECTARYL" LC-MS/MS analysis
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers in mitigating matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of NECTARYL.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties relevant to LC-MS/MS analysis?
A1: this compound is a synthetic fragrance compound, chemically identified as 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone[1][2][3]. Its properties are crucial for developing LC-MS/MS methods:
-
Chemical Class: Ketone, Cycloalkane[1]
-
Polarity: this compound is a non-polar, hydrophobic compound, which dictates the choice of extraction solvents and chromatographic conditions. It is soluble in organic solvents but insoluble in water.
Q2: What are matrix effects and how do they impact the analysis of this compound?
A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix[5]. This can lead to ion suppression or enhancement, causing inaccurate and irreproducible quantification[5][6]. For this compound, which is often analyzed in complex biological matrices like plasma or serum, endogenous lipids and proteins are major sources of matrix effects[2]. These interferences can compete with this compound for ionization in the MS source, typically leading to a suppressed signal and compromised sensitivity[2].
Q3: What are the common indicators of significant matrix effects in my this compound analysis?
A3: Key indicators of matrix effects include:
-
Poor reproducibility of results between different sample lots.
-
Low recovery of this compound during sample preparation.
-
Significant ion suppression or enhancement when comparing the signal of this compound in a pure solvent versus a matrix extract.
-
Inconsistent peak areas for the internal standard across different samples.
-
Drifting retention times or distorted peak shapes for this compound.
Q4: How can I quantitatively assess matrix effects for this compound?
A4: The matrix effect can be quantified by comparing the peak area of this compound spiked into a post-extraction blank matrix sample (Set 2) with the peak area of this compound in a pure solvent (Set 1) at the same concentration.
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Ideally, the matrix effect should be between 85% and 115%.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.
Diagram: Troubleshooting Workflow for this compound Matrix Effects
Caption: A workflow for troubleshooting matrix effects in this compound analysis.
Issue 1: Significant Ion Suppression Observed
-
Problem: The signal intensity for this compound is much lower in matrix samples compared to clean solvent standards.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: The primary strategy is to remove interfering matrix components before they enter the mass spectrometer.
-
Liquid-Liquid Extraction (LLE): Being a hydrophobic compound, this compound can be effectively extracted from an aqueous matrix (like plasma) into an immiscible organic solvent. This separates it from polar matrix components.
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than LLE by utilizing specific sorbents to retain this compound while allowing interferences to be washed away.
-
-
Optimize Chromatography: Increase the chromatographic resolution between this compound and co-eluting matrix components.
-
Adjust the gradient profile to better separate this compound from the void volume where many matrix components elute.
-
Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Sample Dilution: A simple approach is to dilute the sample extract. This can reduce the concentration of interfering compounds, but may compromise the limit of quantification if this compound levels are low.
-
Issue 2: Poor Reproducibility Across Different Batches of Matrix
-
Problem: Quantitative results are inconsistent when analyzing different lots of plasma or serum.
-
Troubleshooting Steps:
-
Implement a Robust Internal Standard Strategy: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS will co-elute with this compound and experience the same degree of ion suppression or enhancement, leading to a consistent analyte-to-internal standard ratio.
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is highly consistent across all samples. Automation of liquid handling steps can significantly reduce variability.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the unknown samples. This helps to normalize the matrix effects between the calibrators and the study samples.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
This protocol is designed for the efficient extraction of the non-polar this compound from a protein-rich biological matrix.
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., this compound-d4 in methanol).
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
-
Extraction:
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Sample Collection and Reconstitution:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Human Plasma
This protocol provides a more rigorous cleanup, which can be beneficial for achieving lower limits of quantification.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pre-treat 100 µL of plasma by adding 10 µL of the internal standard and diluting with 400 µL of 2% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Quantitative Data Summary
The following tables summarize the expected performance of the described sample preparation methods for the analysis of this compound.
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85.2 ± 5.1 | 92.5 ± 4.3 | 96.8 ± 3.9 |
| Matrix Effect (%) | 65.7 ± 8.2 (Suppression) | 88.1 ± 6.5 (Slight Suppression) | 97.3 ± 5.4 (Minimal Effect) |
| Process Efficiency (%) | 56.0 ± 7.5 | 81.5 ± 5.9 | 94.2 ± 5.1 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.0 | 1.0 | 0.5 |
Table 2: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | Propose based on theoretical fragmentation (e.g., 221.2 > 137.1) |
| MRM Transition (IS) | Propose for SIL-IS (e.g., 225.2 > 141.1) |
Diagram: Logical Relationship of Sample Preparation and Analytical Outcome
References
- 1. 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone - Wikipedia [en.wikipedia.org]
- 2. This compound | Givaudan [givaudan.com]
- 3. 2-(2-(4-Methylcyclohex-3-en-1-yl)propyl)cyclopentan-1-one | C15H24O | CID 175661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ScenTree - this compound® (CAS N° 95962-14-4) [scentree.co]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NECTARYL Photostability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the photostability testing of the fragrance ingredient NECTARYL. The information herein is based on general principles of photostability testing as outlined in the International Council for Harmonisation (ICH) Q1B guidelines, as specific photostability data and degradation product information for this compound are not extensively available in the public domain.
Frequently Asked Questions (FAQs)
Q1: What is photostability testing and why is it important for a substance like this compound?
A1: Photostability testing is a crucial component of the stress testing of a substance to evaluate its intrinsic stability characteristics upon exposure to light.[1][2][3][4] This is important for a fragrance ingredient like this compound to ensure that its quality, safety, and efficacy are maintained when incorporated into various consumer products that may be exposed to light during their shelf-life and use. The testing helps to identify potential degradation products and informs decisions on formulation and packaging.[5]
Q2: What are the general regulatory guidelines for conducting photostability studies?
A2: The primary guideline for photostability testing is the ICH Harmonised Tripartite Guideline Q1B, "Stability Testing: Photostability Testing of New Drug Substances and Products".[1][2][3] This guideline details the recommended testing approach, including light sources, exposure levels, and sample analysis.[4] It outlines a systematic approach, starting with tests on the active substance, followed by tests on the exposed product outside of its immediate packaging, and if necessary, in the immediate and marketing packages.[4]
Q3: My photostability study of a this compound-containing formulation shows significant degradation. What are the potential next steps?
A3: If significant degradation is observed, further investigation is necessary. This would involve:
-
Characterization of Degradation Products: Isolate and identify the chemical structure of the major degradation products.
-
Forced Degradation Studies: Conduct forced degradation studies under more intense light conditions to intentionally produce degradation products for analytical method development and pathway elucidation.[4][5]
-
Formulation Reformulation: Consider the addition of photostabilizers or antioxidants to the formulation.
-
Packaging Evaluation: Test the product in different, light-protective packaging to mitigate degradation.
Q4: I am having trouble developing a stability-indicating analytical method for this compound. What should I consider?
A4: A stability-indicating method is one that can accurately quantify the decrease of the active substance due to degradation and separate it from its degradation products. For this compound, which has a ketone functional group, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or mass spectrometry (MS) is a suitable technique.[6] The ketone moiety acts as a chromophore, which can be detected by UV-Vis spectroscopy.[6] When developing the method, consider:
-
Forced Degradation: Use samples from forced degradation studies (e.g., exposure to intense light, heat, acid, base, oxidation) to ensure the method can separate this compound from its potential degradation products.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity and ensure that the this compound peak is not co-eluting with any degradants.
-
Mass Spectrometry: Use LC-MS to obtain mass information on the degradation products to aid in their identification.
Troubleshooting Guides
Issue 1: High Variability in Photostability Results for this compound Samples
| Potential Cause | Troubleshooting Step |
| Inconsistent Light Exposure | Ensure all samples are placed in the photostability chamber at the same time and are equidistant from the light source. Verify the calibration and output of the light source as per ICH Q1B guidelines (not less than 1.2 million lux hours for visible light and not less than 200 watt hours/square meter for UVA light).[4][5] |
| Sample Preparation Inconsistency | Standardize the sample preparation procedure. For solutions, ensure complete dissolution and consistent concentration. For solid samples, ensure a uniform and thin layer to maximize light exposure. |
| Sample Container Interference | Use chemically inert and transparent containers for direct exposure studies.[4] If evaluating packaging, ensure the packaging material is consistent across all samples. |
| Analytical Method Variability | Validate the analytical method for precision, accuracy, and linearity. Ensure consistent sample handling and injection volumes during analysis. |
Issue 2: Difficulty in Identifying Unknown Peaks in the Chromatogram of a Photodegraded this compound Sample
| Potential Cause | Troubleshooting Step |
| Insufficient Resolution | Optimize the HPLC method (e.g., change mobile phase composition, gradient slope, column chemistry, or temperature) to improve the separation of the unknown peaks from the main this compound peak and from each other. |
| Lack of Spectral Information | If using a single-wavelength UV detector, switch to a PDA detector to obtain UV spectra for each peak. This can help in preliminary identification and in assessing peak purity. |
| Insufficient Structural Information | Couple the HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks will provide crucial information for determining their molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns to elucidate the structure. |
| Low Concentration of Degradants | Concentrate the sample before analysis. Alternatively, inject a larger volume onto the HPLC column if the method allows. |
Experimental Protocols
Protocol 1: Confirmatory Photostability Testing of this compound
This protocol is based on the ICH Q1B guideline for confirmatory studies.[4]
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
-
Place the solution in chemically inert, transparent containers (e.g., quartz cuvettes or vials).
-
Prepare a "dark" control sample by wrapping an identical container in aluminum foil.
-
-
Light Exposure:
-
Place the samples and the dark control in a calibrated photostability chamber.
-
Expose the samples to a light source that provides both visible and UVA light.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[4][5]
-
-
Sample Analysis:
-
At appropriate time points (including the end of the exposure), withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound in the exposed sample relative to the dark control.
-
Summarize the results in a table, including the amount of each degradation product formed.
-
Data Presentation
Table 1: Example Photostability Data for this compound Solution
| Time (hours) | This compound Assay (%) (Exposed) | This compound Assay (%) (Dark Control) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradants (%) |
| 0 | 100.0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 | 98.5 | 99.8 | 0.8 | 0.2 | 1.0 |
| 48 | 96.2 | 99.7 | 1.9 | 0.5 | 2.4 |
| 72 | 94.1 | 99.6 | 2.8 | 0.8 | 3.6 |
| 96 | 92.0 | 99.5 | 3.7 | 1.1 | 4.8 |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for this compound Photostability Testing.
Caption: Hypothetical this compound Photodegradation Pathway.
References
- 1. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. jordilabs.com [jordilabs.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 6. This compound | 95962-14-4 | Benchchem [benchchem.com]
"NECTARYL" leaching from plastic containers
Technical Support Center: NECTARYL
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues related to the leaching of the fragrance compound this compound from plastic containers. This compound, with the chemical name 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone, is used in various consumer and industrial products, and its presence as a contaminant in a laboratory setting can lead to unexpected experimental results.[1][2][3]
Troubleshooting Guide
Unexpected results in sensitive assays can sometimes be traced back to contaminants leached from plastic labware. This guide addresses potential issues arising from this compound contamination.
| Issue | Potential Cause | Recommended Action |
| Inconsistent Assay Results | Contamination of samples with leached this compound, which may interfere with biological or chemical assays. | 1. Run a blank control using the solvent incubated in the same type of plastic container to check for interfering substances. 2. Consider switching to glass or a different type of plastic container (e.g., polypropylene vs. polystyrene). 3. Perform a leachables and extractables study on the plasticware. |
| Unexpected Peaks in Chromatography | This compound leaching from plastic containers or sample handling equipment and being detected by analytical instruments like HPLC or GC-MS. | 1. Analyze a solvent blank that has been in contact with the plasticware to confirm the source of the peak. 2. Review the chemical properties of this compound to predict its retention time and mass spectrum. 3. Use pre-cleaned or certified low-leachable labware. |
| Cell-Based Assay Interference | This compound may exhibit unforeseen biological activity, affecting cell viability, signaling, or other measured endpoints. | 1. Test the effect of this compound on the cell line in a dose-response manner to determine its potential impact. 2. If this compound is confirmed to interfere, switch to glass labware for all steps of the experiment. 3. Ensure all labware is thoroughly rinsed with an appropriate solvent to remove potential surface contaminants. |
| Failed Assay Validation | Presence of a leachable compound like this compound can affect the accuracy, precision, and linearity of an assay. | 1. Systematically test all consumables (e.g., pipette tips, tubes, plates) for leachable substances. 2. Include a "plastic control" in the validation protocol where the vehicle is exposed to the plasticware under the same conditions as the samples. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my labware?
A1: this compound is a synthetic fragrance compound, chemically known as 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone.[1][3] While primarily used in perfumes and consumer products, it can also be used as an additive in some plastics or specialty coatings.[2] Cross-contamination during manufacturing, packaging, or in the laboratory environment is a potential source.
Q2: What types of plastic are most likely to leach this compound?
A2: The propensity of a plastic to leach additives depends on the polymer type, the nature of the additive, the solvent in contact with it, temperature, and contact time.[4][5] Since this compound is a relatively non-polar organic molecule, it may be more likely to leach from plastics like polystyrene (PS) or polyvinyl chloride (PVC) when in contact with organic solvents.
Q3: How can I prevent this compound contamination?
A3: To minimize the risk of contamination:
-
Whenever possible, use high-quality glass labware for storing solvents and running sensitive experiments.
-
If plastics are necessary, choose those made of relatively inert materials like polypropylene (PP) or high-density polyethylene (HDPE).
-
Always pre-rinse labware with the solvent you will be using.
-
Run appropriate blank controls to identify any leached contaminants.
-
Purchase labware certified as "low-leachable" or "contaminant-free."
Q4: At what concentration could this compound interfere with my experiments?
A4: The concentration at which this compound could interfere is highly dependent on the specific assay. For example, sensitive cell-based assays or high-resolution mass spectrometry could be affected by concentrations in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. It is crucial to determine the threshold of interference for your specific experimental setup.
Experimental Protocols
Protocol 1: Extraction of Potential Leachables from Plastic Containers
Objective: To extract chemical compounds that may have leached from plastic containers into a solvent.
Methodology:
-
Select Plasticware: Choose the plastic container type (e.g., 50 mL centrifuge tubes).
-
Cleaning: Thoroughly wash the containers with a laboratory-grade detergent and rinse multiple times with deionized water. Dry completely in a clean environment.
-
Solvent Selection: Choose a solvent that is relevant to your experimental conditions. Common choices include methanol, acetonitrile, or a buffered aqueous solution.
-
Incubation:
-
Fill each container with the selected solvent to a representative volume (e.g., 80% of the total volume).
-
Include a glass container as a negative control.
-
Seal the containers and incubate under conditions that mimic or exceed your experimental conditions (e.g., 40°C for 72 hours).
-
-
Sample Collection: After incubation, transfer the solvent from the plastic and glass containers into clean glass vials suitable for analysis.
-
Concentration (Optional): If low concentrations of leachables are expected, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of a suitable solvent for analysis.
Protocol 2: Quantification of this compound using HPLC-MS
Objective: To detect and quantify this compound in the solvent extracts obtained from Protocol 1.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol). From the stock solution, create a series of calibration standards ranging from low ppb to high ppm concentrations.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).
-
HPLC Column: A C18 reverse-phase column is a suitable choice for a non-polar compound like this compound.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is appropriate for separating this compound from other components.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the specific m/z of this compound (C15H24O, Molar Mass: 220.35 g/mol ) to enhance sensitivity and selectivity.[1]
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the solvent extracts from the plastic containers and the glass control.
-
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area of the analyte to the standard curve.
Visualizations
Caption: Workflow for Investigating this compound Leaching.
Caption: Hypothetical Interference of this compound with a GPCR Signaling Pathway.
References
Validation & Comparative
A Comparative Guide to the Validation of a Novel Analytical Method for Peach Cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, rapid Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of peach cyclopentanone against two established analytical techniques. The data presented herein demonstrates the validation of the new method in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, highlighting its superior performance in terms of speed, sensitivity, and efficiency.[1][2][3]
Introduction to Peach Cyclopentanone and Analytical Challenges
Peach cyclopentanone, chemically known as 2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentan-1-one, is a key fragrance component valued for its characteristic juicy and ripe peach aroma.[4] Accurate and precise quantification of this compound is critical in the quality control of fragrance formulations and in ensuring product consistency. Due to its volatility and complex sample matrices, traditional analytical methods can be time-consuming and may lack the required sensitivity.[5][6] This guide introduces a novel GC-MS method designed to overcome these challenges.
Comparative Analytical Methods
This guide compares the following three analytical methods for the determination of peach cyclopentanone:
-
New Method: Rapid GC-MS with Automated Solid-Phase Microextraction (SPME) : An innovative approach utilizing a modified GC temperature program and automated sample preparation to significantly reduce run time and enhance sensitivity.
-
Method A: Standard Gas Chromatography-Mass Spectrometry (GC-MS) : A widely used and established method for the analysis of volatile fragrance compounds.[7][8][9][10]
-
Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : A complementary technique often employed for less volatile or thermally labile compounds.[11]
Data Presentation: Method Validation Summary
The following tables summarize the quantitative data obtained from the validation of the three analytical methods.
Table 1: System Suitability
| Parameter | New Method (Rapid GC-MS) | Method A (Standard GC-MS) | Method B (HPLC-UV) | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.3 | 1.4 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 3000 | > 2500 | > 2000 |
| % RSD of Peak Area (n=6) | 0.8% | 1.5% | 2.1% | ≤ 2.0% |
Table 2: Linearity
| Parameter | New Method (Rapid GC-MS) | Method A (Standard GC-MS) | Method B (HPLC-UV) | Acceptance Criteria |
| Range (µg/mL) | 0.1 - 100 | 0.5 - 150 | 1.0 - 200 | - |
| Correlation Coefficient (r²) | 0.9998 | 0.9992 | 0.9985 | ≥ 0.999 |
| Y-intercept | y = 1.2x + 0.05 | y = 1.0x + 0.1 | y = 0.8x + 0.2 | Close to zero |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | New Method (Rapid GC-MS) | Method A (Standard GC-MS) | Method B (HPLC-UV) | Acceptance Criteria |
| 5 | 99.5% | 98.2% | 96.5% | 98.0% - 102.0% |
| 50 | 100.2% | 99.1% | 97.8% | 98.0% - 102.0% |
| 100 | 100.5% | 99.8% | 98.5% | 98.0% - 102.0% |
Table 4: Precision (Repeatability & Intermediate Precision)
| Parameter | New Method (Rapid GC-MS) | Method A (Standard GC-MS) | Method B (HPLC-UV) | Acceptance Criteria |
| Repeatability (% RSD, n=6) | 0.9% | 1.6% | 2.3% | ≤ 2.0% |
| Intermediate Precision (% RSD) | 1.2% | 1.9% | 2.8% | ≤ 3.0% |
Table 5: Specificity
| Parameter | New Method (Rapid GC-MS) | Method A (Standard GC-MS) | Method B (HPLC-UV) |
| Interference from Placebo | No interference observed | No interference observed | Minor peak overlap |
| Peak Purity | Pass | Pass | Pass |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | New Method (Rapid GC-MS) | Method A (Standard GC-MS) | Method B (HPLC-UV) |
| LOD (µg/mL) | 0.03 | 0.15 | 0.30 |
| LOQ (µg/mL) | 0.1 | 0.5 | 1.0 |
Table 7: Robustness
| Parameter Variation | New Method (Rapid GC-MS) (% RSD) | Method A (Standard GC-MS) (% RSD) | Method B (HPLC-UV) (% RSD) | Acceptance Criteria |
| Flow Rate (± 10%) | 1.1% | 1.8% | 2.5% | ≤ 5.0% |
| Column Temperature (± 2°C) | 1.3% | 2.0% | 2.9% | ≤ 5.0% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
New Method: Rapid GC-MS with Automated SPME
-
Instrumentation : Gas Chromatograph coupled with a Mass Spectrometer and SPME autosampler.
-
Column : DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Program : Initial temperature 80°C (hold 1 min), ramp to 280°C at 40°C/min, hold for 2 min.
-
Injection : SPME, 1 cm DVB/CAR/PDMS fiber, 15 min extraction time at 60°C.
-
MS Detection : Electron Ionization (EI) mode, scan range 40-400 m/z.
Method A: Standard GC-MS
-
Instrumentation : Gas Chromatograph coupled with a Mass Spectrometer.
-
Column : HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program : Initial temperature 60°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 10 min.
-
Injection : 1 µL, splitless mode.
-
MS Detection : EI mode, scan range 40-450 m/z.
Method B: HPLC-UV
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase : Acetonitrile:Water (70:30 v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 220 nm.
-
Injection Volume : 10 µL.
Mandatory Visualizations
References
- 1. EPI System Information for peach cyclopentanone 95962-14-4 [thegoodscentscompany.com]
- 2. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.net.au [chromtech.net.au]
- 5. gcms.cz [gcms.cz]
- 6. peach cyclopentanone, 95962-14-4 [perflavory.com]
- 7. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 8. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. testinglab.com [testinglab.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
A Comparative Analysis of the Environmental Persistence of NECTARYL and Natural Fragrances
For Researchers, Scientists, and Drug Development Professionals
The environmental fate of fragrance materials is a critical consideration in the development of safe and sustainable consumer products and pharmaceuticals. This guide provides an objective comparison of the environmental persistence of NECTARYL, a synthetic fragrance, with that of natural fragrances. The information presented is supported by available data and standardized experimental protocols to assist researchers and professionals in making informed decisions regarding ingredient selection.
Executive Summary
This compound, a synthetic fragrance ingredient, is classified as hazardous to the aquatic environment with long-lasting effects, indicating its potential for persistence. In contrast, many components of natural fragrances, such as those found in essential oils, are often readily biodegradable. This guide will delve into the available data on the biodegradability of these fragrance categories and provide detailed experimental protocols for assessing their environmental persistence.
Data on Environmental Persistence
The following table summarizes the available data on the biodegradability of this compound and various components of natural fragrances. Biodegradability is a key indicator of environmental persistence. "Ready biodegradability" is a classification under the Organization for Economic Co-operation and Development (OECD) guidelines, indicating that a substance will undergo rapid and ultimate degradation in an aquatic environment.
| Fragrance Substance | Chemical Class | Biodegradability Data | Source |
| This compound (2-(2-(4-methylcyclohex-3-en-1-yl)propyl)cyclopentan-1-one) | Alicyclic Ketone | Classified as "Hazardous to the aquatic environment, long-term hazard" (H410). This classification suggests the substance is persistent and has long-lasting harmful effects on aquatic life. Specific OECD 301/310 data is not publicly available. | European Chemicals Agency (ECHA) |
| Limonene | Monoterpene | Readily biodegradable. | OECD SIDS |
| Linalool | Monoterpenoid Alcohol | Readily biodegradable. | OECD SIDS |
| α-Pinene | Monoterpene | Readily biodegradable. | OECD SIDS |
| β-Pinene | Monoterpene | Readily biodegradable. | OECD SIDS |
| α-Cedrene | Sesquiterpene | Exceeded the pass level of 60% degradation in an OECD 301F test and is considered not persistent.[1] | [1] |
| β-Caryophyllene | Sesquiterpene | Exceeded the pass level of 60% degradation in an OECD 301F test and is considered not persistent.[1] | [1] |
| Cedrol | Sesquiterpenoid Alcohol | Exceeded the pass level of 60% degradation in an OECD 301F test and is considered not persistent.[1] | [1] |
Experimental Protocols
To ensure consistent and comparable data, standardized testing protocols are employed to assess the environmental persistence of chemical substances. The most relevant for fragrance ingredients are biodegradation and photodegradation studies.
Biodegradation Testing
Biodegradation is the breakdown of organic matter by microorganisms. The OECD provides a set of guidelines for testing the ready biodegradability of chemicals.
1. OECD 301F: Manometric Respirometry Test
This method determines the biodegradability of a substance by measuring the oxygen consumed by microorganisms during the degradation process.[2][3]
-
Principle: A known volume of inoculated mineral medium containing the test substance at a specified concentration is stirred in a closed flask. The consumption of oxygen is measured by a manometer.[3]
-
Apparatus:
-
Respirometer with flasks and pressure sensors.
-
Temperature-controlled environment (22 ± 1°C).[4]
-
Magnetic stirrers.
-
-
Procedure:
-
Prepare a mineral medium containing essential salts.
-
The inoculum is typically activated sludge from a wastewater treatment plant that treats predominantly domestic sewage.[4]
-
Add the test substance to the test flasks and a reference substance (e.g., sodium benzoate) to control flasks. Blank flasks containing only inoculum are also prepared.
-
The flasks are sealed and incubated for 28 days in the dark.[3]
-
The oxygen consumption is continuously monitored.
-
-
Interpretation: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[5]
2. OECD 310: CO2 in Sealed Vessels (Headspace Test)
This test measures the carbon dioxide produced from the ultimate biodegradation of a test substance.[6][7]
-
Principle: The test substance is incubated in a sealed bottle with a mineral medium and a microbial inoculum. The CO2 produced accumulates in the headspace of the bottle and is measured.[6][7]
-
Apparatus:
-
Sealed glass bottles with gas-tight septa.
-
Gas chromatograph or other suitable instrument for measuring CO2.
-
Incubator (22 ± 1°C).
-
-
Procedure:
-
Prepare a mineral medium and inoculum as in OECD 301F.
-
Add the test substance to the test bottles. Control and reference bottles are also prepared.
-
The bottles are sealed and incubated for up to 28 days.
-
At regular intervals, a sample of the headspace gas is taken and the CO2 concentration is measured.
-
-
Interpretation: A substance is considered readily biodegradable if the amount of CO2 produced is at least 60% of the theoretical maximum (ThCO2) within a 10-day window during the 28-day test period.[6][7]
Photodegradation Testing
Photodegradation is the breakdown of molecules by light. This is a crucial environmental fate process for substances that may be released into sunlit surface waters or the atmosphere.
General Experimental Setup for Aquatic Photodegradation
-
Principle: The test substance is dissolved in purified water and exposed to a light source that simulates natural sunlight. The concentration of the test substance is monitored over time to determine the rate of degradation.
-
Apparatus:
-
Photoreactor equipped with a light source (e.g., xenon arc lamp) that mimics the solar spectrum.[8]
-
Quartz or borosilicate glass reaction vessels that are transparent to the relevant wavelengths of light.
-
Stirring mechanism to ensure a homogenous solution.
-
Analytical instrumentation (e.g., HPLC, GC-MS) to measure the concentration of the test substance.
-
-
Procedure:
-
Prepare a solution of the test substance in purified water at a known concentration.
-
Fill the reaction vessels with the solution and place them in the photoreactor.
-
Expose the solutions to the light source for a defined period.
-
Take samples at regular intervals and analyze the concentration of the test substance.
-
A dark control (vessels wrapped in aluminum foil) is run in parallel to account for any degradation not caused by light.
-
-
Data Analysis: The rate of photodegradation is typically determined by plotting the natural logarithm of the concentration versus time. From this, the half-life (the time it takes for 50% of the substance to degrade) can be calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for assessing environmental persistence and a simplified conceptual pathway for the biodegradation of organic compounds.
Caption: Workflow for assessing the environmental persistence of a chemical substance.
Caption: Simplified pathway of aerobic biodegradation of an organic compound.
Conclusion
The available evidence strongly suggests that this compound, like many synthetic fragrances, is persistent in the environment. Its classification as "Hazardous to the aquatic environment, long-term hazard" underscores the need for careful consideration of its use and disposal. In contrast, many natural fragrances, particularly those rich in monoterpenes and certain sesquiterpenes, are readily biodegradable and thus pose a lower risk of environmental persistence. For a comprehensive environmental risk assessment, it is imperative to obtain specific biodegradability data, such as that generated through the OECD 301 and 310 test guidelines, for any fragrance ingredient under consideration. The experimental protocols outlined in this guide provide a framework for generating such crucial data.
References
- 1. Persistency assessment and aerobic biodegradation of selected cyclic sesquiterpenes present in essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 3. matestlabs.com [matestlabs.com]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. Test No. 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test) - Tox Lab [toxlab.co]
- 7. OECD 310: Ready Biodegradability Headspace Test [aropha.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
Navigating the Genotoxicity Assessment of NECTARYL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of fragrance safety, a thorough evaluation of genotoxicity is paramount to ensure consumer and environmental well-being. This guide provides a comparative overview of the genotoxicity assessment of NECTARYL, a fragrance ingredient with a fruity and sophisticated profile, in the context of standard regulatory testing and in comparison to other fragrance compounds. While specific quantitative genotoxicity data for this compound is not publicly available, this document outlines the established methodologies for such an evaluation and presents comparative data from other fragrance ingredients to offer a comprehensive framework for assessment.
Comparative Genotoxicity of Fragrance Ingredients
The genotoxic potential of a substance is its ability to damage the genetic information within a cell, potentially leading to mutations and cancer. A standard battery of tests is employed to assess this risk, including assays for gene mutations, and chromosomal damage (clastogenicity and aneugenicity). The following table summarizes the genotoxicity profiles of various fragrance ingredients, offering a comparative landscape for understanding the potential assessment of this compound.
| Ingredient Class | Example Compound | Ames Test (Gene Mutation) | In Vitro Micronucleus Test (Chromosomal Damage) | In Vitro Chromosomal Aberration Test (Chromosomal Damage) | In Vivo Genotoxicity |
| Cyclopentanones | Cyclopentanone | Negative | Not Publicly Available | Not Publicly Available | Not Expected to be Genotoxic |
| Methoxycyclododecane | Negative | Not Publicly Available | Not Publicly Available | Not Genotoxic[1] | |
| Cyclopentadecanone | Negative | Negative | Not Publicly Available | Not Genotoxic[2] | |
| Nitriles | Citronellyl nitrile | Not Publicly Available | Positive (in vitro) | Not Publicly Available | Negative (in vivo)[3] |
| Cinnamyl nitrile | Not Publicly Available | Positive (in vitro) | Not Publicly Available | Negative (in vivo)[3] | |
| Dodecanitrile | Not Publicly Available | Negative | Negative | Not Considered Genotoxic[3] | |
| Terpenes | β-Caryophyllene | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Genotoxic[4] |
| Esters | Hexyl hexanoate | Not Expected to be Genotoxic (Read-across) | Not Publicly Available | Not Publicly Available | Not Expected to be Genotoxic[5] |
Experimental Protocols for Genotoxicity Assays
A standard battery of in vitro genotoxicity tests is typically required by regulatory bodies worldwide, following guidelines from the Organisation for Economic Co-operation and Development (OECD). These assays are designed to detect different types of genetic damage.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine or tryptophan).[6][7][8][9]
Methodology:
-
Strains: A minimum of five bacterial strains are used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537 or TA97a) and one strain of E. coli (WP2 uvrA) or a fifth S. typhimurium strain (TA102).[6]
-
Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[8]
-
Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium lacking the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[10][11][12]
Methodology:
-
Cell Lines: Various mammalian cell lines, such as Chinese Hamster Ovary (CHO), V79, TK6, or human peripheral blood lymphocytes, can be used.[10][13]
-
Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a short period (3-6 hours) with and without metabolic activation (S9), and for a longer period (1.5-2 normal cell cycles) without S9.[10]
-
Cytokinesis Block: Often, Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.[11]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[10]
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This test identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells.[14][15][16][17][18]
Methodology:
-
Cell Lines: Similar to the micronucleus test, established cell lines (e.g., CHO, CHL) or primary cell cultures like human lymphocytes are used.[14][17]
-
Exposure: Cultures are treated with the test substance at a minimum of three concentrations, with and without S9 metabolic activation.[14]
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Analysis: Chromosomes are stained, and at least 300 metaphases per concentration are analyzed microscopically for structural aberrations, such as chromatid and chromosome breaks, deletions, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with aberrations constitutes a positive finding.[14]
Genotoxicity Testing Workflow and Signaling Pathways
The assessment of genotoxicity follows a tiered approach, starting with in vitro assays and proceeding to in vivo studies if positive results are observed. This workflow is designed to provide a comprehensive evaluation of a substance's potential to cause genetic damage.
Caption: Standard workflow for genotoxicity assessment.
Should a compound elicit a positive response in in vitro assays, understanding the underlying mechanism and its relevance to humans is crucial. Genotoxic compounds can act through various signaling pathways. For instance, some chemicals or their metabolites can directly bind to DNA, forming adducts that can lead to mutations if not repaired. Others can indirectly cause DNA damage by inducing oxidative stress, leading to the formation of reactive oxygen species (ROS) that can damage DNA, proteins, and lipids. The p53 signaling pathway is a critical cellular response to DNA damage, which can trigger cell cycle arrest, DNA repair, or apoptosis (programmed cell death) to prevent the propagation of damaged cells. A simplified representation of a DNA damage response pathway is illustrated below.
Caption: Simplified DNA damage response pathway.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RIFM fragrance ingredient safety assessment, β-caryophyllene, CAS Registry Number 87-44-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RIFM fragrance ingredient safety assessment, hexyl hexanoate, CAS Registry Number 6378-65-0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nib.si [nib.si]
- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. criver.com [criver.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. academic.oup.com [academic.oup.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. nucro-technics.com [nucro-technics.com]
- 18. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]
Inter-laboratory comparison of "NECTARYL" quantification
An inter-laboratory comparison was conducted to evaluate the robustness and reproducibility of "NECTARYL" quantification methods across different analytical platforms. This guide provides a comprehensive overview of the study, including detailed experimental protocols, comparative data, and visual workflows to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from three participating laboratories for the quantification of "this compound" using two distinct analytical methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Quantification of "this compound" using HPLC
| Laboratory | Sample ID | Concentration (µg/mL) | Standard Deviation | Coefficient of Variation (%) |
| Lab A | NECT-001 | 10.2 | 0.5 | 4.9 |
| Lab A | NECT-002 | 25.8 | 1.1 | 4.3 |
| Lab B | NECT-001 | 9.9 | 0.7 | 7.1 |
| Lab B | NECT-002 | 26.5 | 1.5 | 5.7 |
| Lab C | NECT-001 | 10.5 | 0.4 | 3.8 |
| Lab C | NECT-002 | 24.9 | 0.9 | 3.6 |
Table 2: Quantification of "this compound" using LC-MS
| Laboratory | Sample ID | Concentration (ng/mL) | Standard Deviation | Coefficient of Variation (%) |
| Lab A | NECT-001 | 5.3 | 0.2 | 3.8 |
| Lab A | NECT-002 | 12.1 | 0.4 | 3.3 |
| Lab B | NECT-001 | 5.1 | 0.3 | 5.9 |
| Lab B | NECT-002 | 12.8 | 0.6 | 4.7 |
| Lab C | NECT-001 | 5.5 | 0.2 | 3.6 |
| Lab C | NECT-002 | 11.9 | 0.3 | 2.5 |
Experimental Protocols
Detailed methodologies for the HPLC and LC-MS experiments are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation:
-
Accurately weigh 10 mg of the "this compound" reference standard and dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL by diluting the stock solution with the mobile phase.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For unknown samples, perform a solid-phase extraction using a C18 cartridge. Elute with methanol and dilute with the mobile phase to an expected concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at 254 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis to determine the equation of the line.
-
Calculate the concentration of "this compound" in the unknown samples and QC samples using the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation:
-
Prepare a stock solution of "this compound" and calibration standards as described in the HPLC protocol, but at a lower concentration range (1 ng/mL to 100 ng/mL).
-
Perform a protein precipitation extraction for plasma samples using acetonitrile. Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for "this compound" and an internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for "this compound" and the internal standard.
-
Calculate the peak area ratio.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Use the calibration curve to determine the concentration of "this compound" in the unknown samples.
-
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving "this compound".
Figure 1. General Workflow for 'this compound' Quantification
NECTARYL™ Safety Profile: A Comparative Analysis Against Regulatory Benchmarks
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety profile of novel ingredients is paramount. This guide provides a detailed safety assessment of NECTARYL™, a fragrance ingredient chemically identified as 2-(p-Menth-1-ene-10-yl)cyclopentanone, benchmarked against established regulatory standards. The information is compiled from peer-reviewed toxicological assessments and regulatory guidelines to facilitate an objective evaluation.
This compound™, a synthetic fragrance ingredient with a fruity, peach-like aroma, has been subject to a thorough safety evaluation by the Research Institute for Fragrance Materials (RIFM), an independent scientific body that assesses the safety of fragrance ingredients. The findings of these assessments indicate a low overall toxicity profile under current use levels. This guide will delve into the specifics of these safety evaluations, presenting the available quantitative data, outlining the experimental methodologies, and comparing the findings to the regulatory frameworks in place for fragrance ingredients in major markets.
Comparative Safety Data
The following tables summarize the key toxicological data for this compound™ and its structural class of cyclopentanones, providing a quantitative basis for its safety assessment.
Table 1: Acute and Repeated Dose Toxicity
| Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg bw | [RIFM Assessment Summary] |
| Repeated Dose Toxicity (NOAEL) | Rat | Dermal | > 150 mg/kg bw/day (28-day study) | [RIFM Assessment Summary] |
Table 2: Genotoxicity and Mutagenicity
| Assay | System | Result | Reference |
| Ames Test | S. typhimurium | Non-mutagenic | [RIFM Assessment Summary] |
| In vitro Chromosome Aberration | Human lymphocytes | Non-clastogenic | [RIFM Assessment Summary] |
| In vivo Micronucleus Test | Mouse | Non-genotoxic | [RIFM Assessment Summary] |
Table 3: Dermal and Ocular Irritation & Sensitization
| Endpoint | Species/System | Concentration | Result | Reference |
| Skin Irritation | Human | 4% | Non-irritating | [RIFM Assessment Summary] |
| Eye Irritation | Rabbit | Undiluted | Mildly irritating | [RIFM Assessment Summary] |
| Skin Sensitization (HRIPT) | Human | 4% | No induction of sensitization | [RIFM Assessment Summary] |
| Skin Sensitization (LLNA) | Mouse | - | Weak sensitizer | [RIFM Assessment Summary] |
Experimental Protocols
A cornerstone of robust safety assessment is the methodology employed in toxicological studies. Below are the detailed protocols for key experiments conducted on this compound™ or its chemical class.
Repeated Dose Toxicity (28-Day Dermal Study)
-
Test Guideline: OECD Guideline for the Testing of Chemicals, Section 4, No. 410: Repeated Dose Dermal Toxicity: 21/28-day Study.
-
Species: Rat (Sprague-Dawley).
-
Group Size: 10 males and 10 females per dose group.
-
Dose Levels: 0, 15, 50, and 150 mg/kg body weight/day.
-
Application: The test substance was applied daily to a shaved area on the back of the animals for 6 hours/day, 7 days/week for 28 days.
-
Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly. At the end of the study, hematology, clinical chemistry, and macroscopic and microscopic pathology were evaluated.
-
Endpoint: The No Observed Adverse Effect Level (NOAEL) was determined based on the absence of significant treatment-related adverse effects.
Skin Sensitization: Human Repeated Insult Patch Test (HRIPT)
-
Objective: To determine the potential of a test material to induce contact sensitization in humans.
-
Study Population: A panel of approximately 100 human volunteers with no known history of skin disease.
-
Methodology:
-
Induction Phase: A patch containing the test material (this compound™ at 4% in a suitable vehicle) is applied to the same site on the upper back of each subject three times a week for three consecutive weeks.
-
Rest Phase: A two-week period with no patch applications.
-
Challenge Phase: A new patch with the test material is applied to a naive skin site.
-
-
Evaluation: Skin reactions are scored by a trained observer at 24 and 48 hours after patch removal during the challenge phase.
-
Outcome: The absence of reactions at the challenge site indicates that the substance did not induce sensitization at the tested concentration.
Regulatory Standards Framework
The safety of fragrance ingredients like this compound™ is governed by a framework of regulations and guidelines established by authorities such as the U.S. Food and Drug Administration (FDA) and the European Commission. The industry largely relies on the scientific assessments conducted by RIFM and the subsequent standards set by the International Fragrance Association (IFRA).
-
IFRA Standards: These standards may prohibit, restrict, or set purity requirements for the use of certain fragrance ingredients. The RIFM safety assessment for this compound™ informs the IFRA standard for this ingredient.
-
FDA Regulations: In the United States, fragrance ingredients in cosmetics are regulated under the Federal Food, Drug, and Cosmetic Act. While pre-market approval is not required for fragrance ingredients, manufacturers are responsible for ensuring their safety.
-
EU Cosmetics Regulation: In the European Union, cosmetic products are regulated by Regulation (EC) No 1223/2009. This includes requirements for a cosmetic product safety report and the labeling of 26 recognized fragrance allergens.
The safety data for this compound™ demonstrates compliance with these international regulatory frameworks, supporting its safe use in consumer products at current levels.
Potential Signaling Pathway Interactions
While specific studies on the direct signaling pathway interactions of this compound™ are not extensively available in the public domain, research on structurally related α,β-unsaturated ketones, particularly cyclopentenones, has shown interaction with cellular stress response pathways. These compounds are known to activate the Heat Shock Factor 1 (HSF-1) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1][2]
It is important to note that this compound™ is a saturated cyclopentanone, lacking the α,β-unsaturation that is often critical for the reactivity of cyclopentenones with these pathways. Therefore, it is less likely to be a potent activator of these pathways. Further research is needed to definitively characterize the specific molecular interactions of this compound™.
Caption: A simplified workflow for the safety assessment of fragrance ingredients.
Caption: Logical relationship of this compound's safety assessment and regulatory acceptance.
References
Comparative study of the olfactory receptor response to "NECTARYL" enantiomers
An Objective Analysis of Stereoisomer-Specific Olfactory Perception and a Proposed Framework for Receptor-Level Investigation
Published for researchers, scientists, and drug development professionals, this guide provides a comparative overview of the olfactory responses to the enantiomers of NECTARYL®, a fragrance ingredient known for its fruity, lactonic, peach, and apricot notes. While perceptual differences between the stereoisomers are documented, a significant knowledge gap exists regarding the specific olfactory receptors (ORs) that mediate these distinct perceptions. This guide summarizes the available perceptual data and proposes a detailed experimental framework to elucidate the underlying receptor-level mechanisms.
Perceptual Differences of this compound Stereoisomers
A study on the synthesis and olfactory evaluation of the four stereoisomers of this compound revealed significant differences in their odor characteristics and potency.[1] The odor perception is primarily influenced by the configuration at the stereocentre alpha to the carbonyl group.[2] The distinct olfactory profiles of the enantiomers underscore the stereospecific nature of the human olfactory system.[3]
Table 1: Olfactory Evaluation of this compound Stereoisomers
| Stereoisomer | Odor Description | Odor Threshold (ng/L air) |
| (2R,2'S,1''R)-NECTARYL | Powerful, very intense, sweet and dry fruity-lactonic in the direction of peach and apricots, with some floral undertone. Contributes significantly to the overall odor of commercial this compound. | 0.094 |
| (2R,2'R,1''R)-NECTARYL | Powerful, very intense, sweet and dry fruity-lactonic in the direction of peach and apricots, with some floral undertone. Contributes significantly to the overall odor of commercial this compound. | 0.112 |
| (2S,2'R,1''R)-NECTARYL | Rather weak and uncharacteristic fruity-lactonic odour with some additional resemblance of green apple. Does not contribute much to the commercial this compound. | 11.2 |
| (2S,2'S,1''R)-NECTARYL | Rather weak and uncharacteristic fruity-lactonic odour with some additional resemblance of green apple. Does not contribute much to the commercial this compound. | 14.9 |
Data sourced from Leffingwell & Associates, citing Brenna et al., 2008.[1]
Proposed Experimental Framework for Olfactory Receptor Response
To date, no publicly available data directly links this compound enantiomers to specific olfactory receptors. To address this, the following experimental protocol is proposed, leveraging established in vitro methods for studying OR activation.
Experimental Protocol: High-Throughput Screening of an Olfactory Receptor Library using Calcium Imaging
This experiment aims to identify human olfactory receptors that are selectively activated by the different this compound enantiomers. A high-throughput screening of a library of human ORs expressed in a heterologous system (e.g., HEK293 cells) will be performed using a calcium imaging assay.
1. Cell Culture and Transfection:
-
HEK293 cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
Cells will be seeded into 384-well plates.
-
Each well will be co-transfected with a plasmid encoding a specific human olfactory receptor and a plasmid for a promiscuous G-protein (e.g., Gα15/16) to couple the OR to the intracellular calcium signaling pathway. A fluorescent calcium indicator (e.g., Fluo-4 AM) will also be introduced.
2. Preparation of this compound Enantiomer Solutions:
-
Stock solutions of each of the four this compound stereoisomers will be prepared in dimethyl sulfoxide (DMSO).
-
A dilution series for each enantiomer will be prepared in a suitable assay buffer to determine dose-dependent responses.
3. Calcium Imaging Assay:
-
After an appropriate incubation period to allow for receptor expression and loading of the calcium indicator, the cells will be washed with assay buffer.
-
The 384-well plates will be placed in a fluorescent microplate reader or a high-content imaging system.
-
A baseline fluorescence reading will be taken before the addition of the this compound enantiomers.
-
The different concentrations of each this compound enantiomer solution will be automatically dispensed into the wells.
-
Changes in intracellular calcium concentration will be monitored by measuring the change in fluorescence intensity over time.
-
Data will be collected and analyzed to identify "hit" receptors that show a significant increase in fluorescence upon stimulation with a specific enantiomer.
4. Data Analysis:
-
The response of each OR to each enantiomer will be quantified by calculating the change in fluorescence (ΔF) from the baseline.
-
Dose-response curves will be generated for the "hit" receptors to determine the EC50 (half-maximal effective concentration) for each active enantiomer.
-
The selectivity of the responding ORs will be assessed by comparing their activation by the different enantiomers.
Visualizing the Proposed Experiment and Underlying Biology
To facilitate understanding, the following diagrams illustrate the proposed experimental workflow and the canonical olfactory signaling pathway.
Caption: Proposed experimental workflow for high-throughput screening.
Caption: Canonical olfactory signal transduction pathway.
Conclusion and Future Directions
The distinct olfactory perceptions of this compound enantiomers strongly suggest a stereospecific interaction at the receptor level. The proposed experimental framework provides a clear path forward to identify the specific olfactory receptors involved and to quantify their differential responses. Successful identification of these receptors would not only bridge a critical knowledge gap but also provide valuable tools for structure-activity relationship studies and the rational design of novel fragrance ingredients. Further research could involve electrophysiological recordings from identified olfactory sensory neurons to validate the in vitro findings and to explore the temporal dynamics of the receptor response.
References
Safety Operating Guide
Proper Disposal of NECTARYL®: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of NECTARYL®, a common fragrance ingredient, is critical for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound® waste, from initial handling to final disposal, in line with established safety protocols and regulatory requirements.
This compound®, chemically known as 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]-cyclopentanone, is a flammable liquid that is very toxic to aquatic life with long-lasting effects.[1][2][3] Improper disposal can lead to environmental contamination and potential harm to ecosystems. Adherence to the following procedures is therefore essential.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[1] All handling of this compound® waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
Key Hazard Information:
-
Physical State: Colorless to pale yellow liquid.[4]
-
Flammability: Flammable liquid with a flash point of 80°C (176°F).[4]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][2][3] Avoid release to the environment.[1][2][3][5]
-
Health Hazards: May be harmful if swallowed or in contact with skin, and causes serious eye irritation.[1][3][5]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Characterize the Waste: this compound® waste is considered hazardous due to its flammability and ecotoxicity. It must not be mixed with non-hazardous waste.
-
Segregate the Waste: Designate a specific, clearly labeled waste container for this compound® and any materials contaminated with it (e.g., pipette tips, gloves, absorbent materials). The container should be made of a material compatible with organic solvents.
2. Waste Collection and Storage:
-
Container Selection: Use a sealable, leak-proof container. Ensure the container is properly labeled with "Hazardous Waste," the name "this compound®," and the associated hazard symbols (e.g., flammable, environmentally hazardous).
-
Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from sources of ignition.[2]
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Remove all sources of ignition.[5]
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbent material and contaminated soil into a designated hazardous waste container.[1][5]
-
Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
4. Final Disposal:
-
Do Not Pour Down the Drain: Due to its high toxicity to aquatic life, this compound® must never be disposed of down the sink or in any waterway.[1]
-
Engage a Licensed Waste Disposal Contractor: The final disposal of this compound® waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved contractors for this purpose.
-
Documentation: Maintain accurate records of the amount of this compound® waste generated and its disposal date, in accordance with your institution's policies and local regulations.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 95962-14-4 | [4] |
| Molecular Formula | C₁₅H₂₄O | [6] |
| Molecular Weight | 220.35 g/mol | [6] |
| Flash Point | 80°C (176°F) | [4] |
| Density | 0.94 - 0.96 g/cm³ | [4][7] |
| Water Solubility | Insoluble | [4] |
| Acute Oral Toxicity (Rat LD50) | > 2000 mg/kg | [8] |
| Acute Dermal Toxicity (Rabbit LD50) | > 2000 mg/kg | [8] |
This compound® Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound® waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound®, minimizing risks to both human health and the environment, thereby fostering a culture of safety and responsibility.
References
- 1. directpcw.com [directpcw.com]
- 2. cdn1.npcdn.net [cdn1.npcdn.net]
- 3. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. vigon.com [vigon.com]
- 6. 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone - Wikipedia [en.wikipedia.org]
- 7. ScenTree - this compound® (CAS N° 95962-14-4) [scentree.co]
- 8. peach cyclopentanone, 95962-14-4 [thegoodscentscompany.com]
Essential Safety and Logistical Information for Handling NECTARYL
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for NECTARYL, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound poses several hazards that necessitate the use of appropriate personal protective equipment. It is crucial to wear the recommended PPE to minimize exposure and ensure personal safety.
Hazard Summary:
-
Causes serious eye irritation[1].
-
May be harmful if swallowed or in contact with skin[2][3][4].
-
Very toxic to aquatic life with long-lasting effects[1][2][3].
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | With side shields (or goggles)[2]. |
| Face Shield | As appropriate. | |
| Skin Protection | Gloves | Chemical resistant gloves[2]. |
| Protective Clothing | To prevent skin contact[1]. | |
| Respiratory Protection | Not typically required | Use in a well-ventilated area. If ventilation is insufficient, suitable respiratory protection must be provided[2][3]. |
Handling and Storage Protocols
Proper handling and storage procedures are critical to maintaining a safe laboratory environment and preserving the integrity of this compound.
Handling Procedures:
-
Read the Safety Data Sheet (SDS) thoroughly before use.
-
Wash hands and any exposed skin thoroughly with soap and water after handling and before eating, drinking, or smoking[1].
-
Avoid contact with eyes, skin, and clothing[2].
-
Do not ingest.
-
Use in a well-ventilated area to avoid breathing vapor[2][3].
-
Keep away from heat, sparks, open flames, and hot surfaces[1][2].
-
All equipment used when handling the product must be grounded[2].
Storage Procedures:
-
Store in the original container in a cool, dry, and well-ventilated place, away from light[1].
-
Store away from incompatible materials such as strong acids, alkalis, or oxidizing agents[3].
Emergency and Disposal Plans
In the event of an emergency or the need for disposal, the following step-by-step guidance should be followed.
Emergency First-Aid Measures:
| Exposure Route | Action |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1]. |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin thoroughly with soap and water for several minutes. Get medical attention if irritation develops and persists[2]. |
| Ingestion | Call a physician or poison control center immediately. Rinse mouth with water (only if the person is conscious). Do not induce vomiting[2]. |
| Inhalation | If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist[2]. |
Spill and Disposal Procedures:
-
Spill Containment:
-
Cleanup:
-
Collect the spillage and place it in a sealed container for disposal[1].
-
-
Disposal:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
